Product packaging for Chromium sulfide (Cr2S3)(Cat. No.:CAS No. 12018-22-3)

Chromium sulfide (Cr2S3)

Cat. No.: B075900
CAS No.: 12018-22-3
M. Wt: 200.2 g/mol
InChI Key: QCULQIIZBGSTGO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Intrinsic Magnetic Ordering in Cr₂S₃

The magnetic behavior of Cr₂S₃ is complex, characterized by a combination of ferrimagnetic and antiferromagnetic interactions that are intricately linked to its crystal structure.

Rhombohedral Cr₂S₃ is recognized as a ferrimagnetic semiconductor. 2dsemiconductors.comresearchgate.net In this structure, the magnetic moments of the chromium (Cr) atoms are not all aligned in the same direction, leading to a net magnetic moment. Experimental data indicates that the spins of the Cr atoms have a preferred orientation within a plane that is perpendicular to the trigonal axis of the crystal. researchgate.net This arrangement is a key characteristic of its ferrimagnetic nature. The material's layered structure plays a crucial role in its magnetic and electronic properties, making it easily exfoliatable, similar to materials like graphite (B72142). 2dsemiconductors.com

A particularly interesting characteristic of rhombohedral Cr₂S₃ is its behavior as a fully compensated ferrimagnet (FCFiM). researchgate.net In this state, the opposing magnetic moments of the different chromium sites completely cancel each other out, resulting in a zero net magnetization. researchgate.net This fully compensated state arises from the strong interlayer and weak intralayer antiferromagnetic coupling between the different Cr sites. researchgate.net The existence of this state is significant for spintronic applications as it allows for materials with strong magnetic ordering but no external magnetic field, which is desirable for high-density data storage and other devices.

Magnetic Transition Temperatures

The magnetic ordering in Cr₂S₃ is temperature-dependent, with critical temperatures at which the material undergoes phase transitions.

The Néel temperature (Tₙ) is the critical temperature above which an antiferromagnetic material becomes paramagnetic. For two-dimensional (2D) Cr₂S₃, specifically in the form of single-unit-cell thick nanosheets, the Néel temperature has been observed to be up to 120 K. researchgate.net This value is also reported for Cr₂S₃ flakes with thicknesses ranging from tens of nanometers down to a single unit cell. researchgate.net

DimensionalityNéel Temperature (Tₙ)
2D Nanosheets~120 K

This table presents the Néel temperature for two-dimensional Chromium Sulfide (B99878).

The Curie temperature (T₋) is the temperature above which a ferromagnetic or ferrimagnetic material loses its spontaneous magnetization and becomes paramagnetic. For bulk Cr₂S₃, the Curie temperature is approximately 125 K. 2dsemiconductors.com Interestingly, the Curie temperature appears to be dependent on the material's thickness. For instance, a 2.7 nm thick film of Cr₂S₃ has been reported to exhibit a Curie temperature of 200 K, which is notably higher than its bulk counterpart. researchgate.net

SystemCurie Temperature (T₋)
Bulk Cr₂S₃~125 K
2.7 nm thick film200 K

This table showcases the Curie temperature for bulk and thin-film Chromium Sulfide.

Magnetic Anisotropy and Magnetization Behavior

The magnetic characteristics of chromium sulfide (Cr₂S₃) are defined by its distinct anisotropy and its response to applied magnetic fields, which are crucial for its potential in spintronic applications.

Easy-Axis Magnetic Anisotropy

Chromium sulfide (Cr₂S₃) exhibits considerable magnetic anisotropy, a property where the material's magnetic properties are dependent on the direction of the applied magnetic field. iitmandi.ac.in Studies on Cr₂S₃ have identified a preferred direction for magnetization, known as the "easy axis." When an external magnetic field is applied parallel to this axis, magnetization saturation is achieved more readily than when the field is applied perpendicular to it (the "hard axis"). This behavior is a key indicator of easy-axis anisotropy. iitmandi.ac.in

Experimental measurements have quantified this property. For instance, at a temperature of 100 K, the anisotropy field (Hk)—the field required to saturate the magnetization along the hard axis—was determined to be 1.83 kOe. iitmandi.ac.in This inherent preference for a specific magnetization direction is a fundamental characteristic that influences its magnetic behavior and is a significant factor in the design of spintronic devices.

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Magnetization Studies

The complex magnetic nature of Cr₂S₃ is further elucidated through Zero-Field-Cooled (ZFC) and Field-Cooled (FC) magnetization measurements. In the ZFC protocol, the material is cooled from above its magnetic ordering temperature in the absence of an external magnetic field. A field is then applied at a low temperature, and the magnetization is measured as the sample is heated. In the FC protocol, the material is cooled under an applied magnetic field, and magnetization is measured during the cooling process. uap-bd.eduresearchgate.net

For Cr₂S₃, a distinct divergence between the ZFC and FC curves is observed below the magnetic transition temperature. researchgate.netresearchgate.net The FC magnetization tends to increase as the temperature drops, while the ZFC magnetization shows a peak at a certain temperature before decreasing at lower temperatures. researchgate.net This bifurcation is a characteristic feature of systems with magnetic anisotropy and is indicative of the freezing of magnetic moments in a state of minimum energy. researchgate.net The temperature at which this irreversibility appears is closely related to the material's magnetic ordering temperature, which has been observed at approximately 117 K for Cr₂S₃ nanosheets. researchgate.net

Magnetic Hysteresis and Coercivity

Below its magnetic ordering temperature, Cr₂S₃ demonstrates clear magnetic hysteresis, a hallmark of ferromagnetic or ferrimagnetic materials. researchgate.netresearchgate.net A magnetic hysteresis loop is a plot of the material's magnetization (M) versus the applied magnetic field (H). When an external field is applied and then removed, Cr₂S₃ retains a certain amount of magnetization, known as remanence. wikipedia.org

The coercivity (Hc) is the measure of the reverse magnetic field required to reduce the magnetization back to zero after it has been saturated. wikipedia.org It represents the material's resistance to demagnetization. For Cr₂S₃, the coercivity is dependent on temperature, a behavior typical for magnetic materials. researchgate.net The presence of an open hysteresis loop with non-zero coercivity and remanence confirms the ferrimagnetic ordering in Cr₂S₃. researchgate.netresearchgate.net

Magnetic Properties of Cr₂S₃
PropertyValueConditionsSource
Anisotropy Field (Hk)1.83 kOe100 K iitmandi.ac.in
Magnetic Transition Temperature~117 KNanosheets researchgate.net

Magnetotransport Properties

The interplay between the magnetic state and the electrical transport properties in Cr₂S₃ gives rise to significant magnetotransport phenomena, which are of great interest for spintronics.

Negative Magnetoresistance Phenomena and Mechanisms

Chromium sulfide is characterized by a significant negative magnetoresistance (MR), where its electrical resistance decreases upon the application of an external magnetic field. iitmandi.ac.inaps.org This effect is particularly pronounced below its magnetic ordering temperature. iitmandi.ac.in The phenomenon is attributed to the intrinsic ferrimagnetic properties of the material. iitmandi.ac.in In the absence of a magnetic field, the magnetic moments of charge carriers can be randomly oriented, leading to increased scattering and higher electrical resistance. When an external magnetic field is applied, it aligns these moments, reducing the scattering of charge carriers and thereby lowering the resistance.

Research findings have quantified the magnitude of this effect in different forms of Cr₂S₃.

Reported Negative Magnetoresistance (MR) in Cr₂S₃
Material FormMR ValueConditionsSource
Few-layer (~8 nm)~25%100 K iitmandi.ac.in
Thin-film (~50 nm)~15%100 K iitmandi.ac.in
Layered Cr₂S₂.₉₂48%14 T field, near Tₙ (118 K) aps.org

The observed negative MR suggests that the spin degree of freedom plays a crucial role in the electrical transport of Cr₂S₃, making it a promising material for developing spintronic devices such as magnetic sensors and memory elements. iitmandi.ac.in

Role of Magnetic Polaron Formation in Transport

The magnetotransport properties observed in Cr₂S₃, especially the negative magnetoresistance, are often explained by the formation of magnetic polarons. iitmandi.ac.inaps.org A magnetic polaron is a quasiparticle consisting of a charge carrier (like an electron) and a cloud of polarized magnetic moments surrounding it. The carrier's spin locally aligns the magnetic ions in its vicinity through exchange interaction, creating a small, magnetically ordered region. researchgate.net

In the absence of an external magnetic field, these polarons can be randomly oriented, contributing to carrier scattering. researchgate.net When an external magnetic field is applied, it promotes the alignment and growth of these polarons. iitmandi.ac.in The larger, field-aligned polarons create more effective pathways for charge carriers, enhancing conduction and reducing resistance. iitmandi.ac.inresearchgate.net This field-induced enhancement of carrier conduction through the resilient formation of spin polarons is considered a key mechanism behind the large negative magnetoresistance observed in the material. iitmandi.ac.in

Influence of Doping and Non-Stoichiometry on Magnetic Properties

Research has demonstrated that doping can be a powerful tool to alter the magnetic ground state of Cr2S3. A notable example is the introduction of nitrogen into two-dimensional (2D) Cr2S3 nanoflakes. This process can trigger the formation of a new crystallographic phase with the space group P31c, which in turn induces an antiferromagnetic ordering in the material iphy.ac.cn. This is a significant shift from the intrinsic ferrimagnetic nature of bulk Cr2S3. Theoretical calculations and magnetic measurements of nitrogen-doped Cr2S3 (N-Cr2S3) reveal a competition between the original ferromagnetic phase and the induced antiferromagnetic phase, leading to unique magnetic behaviors iphy.ac.cn. This ability to engineer the magnetic phase through doping opens up new possibilities for the application of Cr2S3 in areas like antiferromagnetic spintronics and valleytronics iphy.ac.cnmdpi.comnih.gov.

Non-stoichiometry, a common characteristic of chromium sulfides which can range from CrS to Cr0.67S (corresponding to Cr2S3), also plays a crucial role in defining its magnetic properties wikipedia.orgias.ac.in. The magnetization of Cr2S3 below its Néel temperature is acutely sensitive to deviations from its ideal stoichiometric composition jps.jp. Studies on single crystals with controlled deviations from stoichiometry have shown that both the magnetization and the Néel temperature can be altered. For instance, as the sulfur content is varied, the Néel temperature has been observed to shift from approximately 120 K to 130 K jps.jp. This dependence is attributed to the changes in the electronic structure and the interactions between chromium ions, which are affected by the presence of vacancies and the ratio of Cr³⁺ to Cr²⁺ ions jps.jp.

The following table summarizes the influence of specific modifications on the magnetic properties of Cr2S3:

ModificationObserved EffectUnderlying MechanismReference
Nitrogen DopingInduces an antiferromagnetic phase.Formation of a new crystal phase (space group P31c). iphy.ac.cnnih.gov
Deviation from Stoichiometry (varying sulfur content)Sensitive changes in magnetization below the Néel temperature and shifts in the Néel temperature itself.Alterations in the concentration of Cr²⁺ ions and vacancies, affecting the hopping mechanism and magnetic exchange interactions. jps.jp

Spintronic Device Concepts and Material Integration

The unique magnetic and electronic properties of Cr2S3, particularly in its two-dimensional form, position it as a promising candidate for next-generation spintronic devices. Its semiconducting nature, combined with intrinsic magnetism, offers a platform for creating multifunctional devices that leverage the spin degree of freedom of electrons.

Potential of 2D Cr2S3 in Low-Dimensional Spintronic Applications

Two-dimensional magnetic materials are considered an ideal platform for developing modern spintronic devices due to their atomic-level thickness, potential for low-energy switching, and the facility with which electron spins can be manipulated researchgate.net. 2D Cr2S3 fits well within this class of materials, exhibiting interesting electronic and magnetic properties that are highly relevant for spintronic applications researchgate.netresearchgate.net. As a ferrimagnetic semiconductor, it offers the potential to combine information processing and storage in a single material iitmandi.ac.in2dsemiconductors.com.

The low-dimensional nature of 2D Cr2S3 is advantageous for several reasons. Firstly, the reduced dimensionality can enhance magnetic anisotropy, which is crucial for maintaining stable magnetic states at the nanoscale, a prerequisite for high-density data storage nih.gov. Secondly, the atomically thin nature of 2D Cr2S3 makes its electronic and magnetic properties highly tunable through external stimuli such as strain, electric fields, and doping. In monolayer Cr2S3 nanocrystals, the energy required for spin-flipping is very low, making the manipulation of spins for information processing potentially very efficient researchgate.net. These characteristics make 2D Cr2S3 a compelling material for exploring novel spintronic phenomena and designing innovative devices researchgate.netresearchgate.net.

Prospects for Magnetic Tunnel Junctions and Spin-Field-Effect Transistors (Spin-FETs)

Magnetic Tunnel Junctions (MTJs) and Spin-Field-Effect Transistors (Spin-FETs) are cornerstone concepts in spintronics, and Cr2S3 shows potential for integration into these device architectures.

Magnetic Tunnel Junctions (MTJs) are devices typically composed of two ferromagnetic layers separated by a thin insulating barrier. The tunneling current through the barrier depends on the relative magnetization of the two ferromagnetic layers, leading to a large tunneling magnetoresistance (TMR) effect. While much research has focused on other 2D materials, the intrinsic magnetism and semiconducting properties of Cr2S3 make it a candidate for components within MTJ structures. First-principles studies suggest that chromium-based chalcogenides like Cr2S3 may offer superior spin transport compared to their halide counterparts (e.g., CrI3, CrCl3), which have already been explored for MTJ applications iitmandi.ac.in. The development of 2D material-based MTJs is a rapidly advancing field, with the potential for extremely high TMR ratios nih.govimec-publications.bemdpi.comdigitellinc.com.

Spin-Field-Effect Transistors (Spin-FETs) are devices that aim to control the spin of electrons as they travel through a semiconductor channel, offering a potential route to more energy-efficient and faster electronics arxiv.orgresearchgate.net. The operational principle often relies on the ability to manipulate the spin orientation of charge carriers via an electric field. The semiconducting nature of Cr2S3 makes it a suitable candidate for the channel material in a Spin-FET. Furthermore, its intrinsic magnetism could be exploited to create novel device functionalities. Research on related 2D magnetic insulators, such as CrI3, has already demonstrated the concept of a spin transistor based on electric-field-controlled spin-flip transitions in a tunnel barrier arxiv.orgresearchgate.net. Given that chromium chalcogenides are predicted to have favorable properties for spin transport, Cr2S3 could be a promising platform for realizing similar or even more advanced Spin-FET designs iitmandi.ac.in.

The following table outlines the potential roles and advantages of Cr2S3 in these spintronic devices:

Device ConceptPotential Role of Cr2S3Key Advantages and ProspectsReference
Magnetic Tunnel Junction (MTJ)As a magnetic layer or part of the tunnel barrier.Intrinsic ferrimagnetism; potentially superior spin transport compared to chromium halides; tunability in 2D form. iitmandi.ac.innih.gov
Spin-Field-Effect Transistor (Spin-FET)As the semiconducting channel or as a component of a gate dielectric.Combines semiconducting and magnetic properties; electric field control of magnetism in 2D form; low spin-flipping energy. researchgate.netiitmandi.ac.inarxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr2HS3- B075900 Chromium sulfide (Cr2S3) CAS No. 12018-22-3

Properties

IUPAC Name

chromium(3+);trisulfide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Cr.3S/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBULDCSVZCUQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S-2].[S-2].[S-2].[Cr+3].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cr2S3
Record name chromium(III) sulfide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chromium(III)_sulfide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893164
Record name Chromium sulfide (Cr2S3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Steel-gray solid; [MSDSonline]
Record name Chromium(III) sulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2508
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

12018-22-3
Record name Chromium sulfide (Cr2S3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium sulfide (Cr2S3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichromium trisulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthesis Methodologies for Chromium Sulfide Cr2s3

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reactions represent a conventional yet effective approach for the synthesis of polycrystalline chromium sulfide (B99878) powders. These methods typically involve the direct reaction of elemental precursors at elevated temperatures, leading to the formation of the desired sulfide phase.

Direct Elemental Combination Approaches

The most straightforward method for preparing chromium(III) sulfide is through the direct combination of stoichiometric amounts of chromium and sulfur elements. The reaction is typically carried out at a high temperature to overcome the activation energy barrier and facilitate the diffusion of the reactants.

A common procedure involves mixing chromium metal powder and sulfur powder in the desired molar ratio (2:3). The mixture is then heated in an inert atmosphere to temperatures around 1000 °C. The reaction can be represented by the following equation:

2 Cr + 3 S → Cr2S3

The resulting product is a brown-black solid, which is insoluble in water. X-ray diffraction analysis is commonly used to confirm the crystal structure of the synthesized Cr2S3.

Thermal Synthesis in Vacuum-Sealed Systems

To ensure stoichiometric control and prevent the loss of volatile sulfur at high temperatures, thermal synthesis is often conducted in vacuum-sealed systems. This technique is particularly crucial for obtaining pure-phase Cr2S3.

In a typical procedure, a stoichiometric mixture of high-purity chromium and sulfur powders is sealed in a quartz tube under a high vacuum (e.g., <10⁻³ Torr). The sealed ampoule is then subjected to a carefully controlled heating program in a furnace. A multi-step heating process is often employed to manage the vapor pressure of sulfur and promote a complete reaction. For instance, an initial heating step at a lower temperature (e.g., 500 °C for 24 hours) allows for the initial reaction between chromium and sulfur vapor. This is followed by a prolonged heating period at a higher temperature (e.g., 1000 °C for 96 hours) to ensure the formation of the crystalline Cr2S3 phase. The furnace is then allowed to cool down naturally to room temperature before the product is recovered.

ParameterValue
Reactants High-purity chromium and sulfur powders
Stoichiometry 2:3 molar ratio (Cr:S)
System Sealed quartz tube under vacuum (<10⁻³ Torr)
Heating Program 500 °C for 24 hours, then 1000 °C for 96 hours
Cooling Natural furnace cooling

Chemical Vapor Deposition (CVD) Protocols for Thin Films and Nanosheets

Chemical Vapor Deposition (CVD) has emerged as a powerful technique for the synthesis of high-quality thin films and two-dimensional (2D) nanosheets of chromium sulfide. CVD offers precise control over film thickness, morphology, and crystallinity, which are critical for electronic and optoelectronic applications.

Sulfurization of Chromium Oxide Precursors

One common CVD approach involves the sulfurization of a pre-deposited chromium or chromium oxide precursor. In this method, a thin film of chromium or chromium oxide is first deposited on a suitable substrate. The substrate is then placed in a CVD furnace and exposed to a sulfur-containing vapor at elevated temperatures.

For instance, a chromium oxide (Cr2O3) precursor can be synthesized on a substrate via CVD by heating Cr2O3 powder and transporting the vapor species onto the substrate using an inert carrier gas like argon. The subsequent sulfurization step is performed by introducing sulfur vapor into the reaction chamber at a controlled temperature and pressure. The sulfur vapor reacts with the chromium oxide precursor, converting it into chromium sulfide. The properties of the resulting Cr2S3 film, such as its phase and morphology, can be tuned by controlling the reaction temperature, time, and the partial pressure of the sulfur vapor.

Salt-Assisted CVD for Ultrathin and 2D Non-van der Waals Cr2S3

The synthesis of ultrathin and 2D non-van der Waals materials like Cr2S3 presents a significant challenge due to their isotropic crystal growth tendencies. Salt-assisted CVD (SA-CVD) has proven to be a highly effective strategy to overcome this limitation. In this method, alkali metal halides, such as sodium chloride (NaCl), are mixed with the metal precursor.

The salt serves multiple roles in the CVD process. It can lower the melting point of the metal precursor, increasing its vapor pressure and facilitating its transport to the substrate. More importantly, the salt can act as a growth promoter that modifies the surface energy of the growing crystal, favoring 2D lateral growth over 3D island formation. This technique has been successfully employed to synthesize ultrathin Cr2S3 flakes with thicknesses down to a few nanometers. A typical SA-CVD process for Cr2S3 involves using chromium metal mixed with NaCl powder and sulfur powder as the precursors at a growth temperature of around 750 °C.

ParameterValue
Precursors Chromium metal, Sodium Chloride (NaCl), Sulfur powder
Substrate Mica
Growth Temperature ~750 °C
Resulting Product Ultrathin Cr2S3 flakes

Enhanced Mass Transport CVD for Phase-Controlled Growth

Controlling the phase of the synthesized chromium sulfide is crucial as different phases can exhibit distinct physical properties. Enhanced mass transport in a CVD system can provide a means for achieving phase-controlled growth. By precisely manipulating the delivery of precursors to the substrate surface, the local stoichiometry and reaction kinetics can be finely tuned, thereby favoring the formation of a specific crystalline phase.

Techniques to enhance mass transport include the use of mixed precursor systems that have lower melting points and higher vapor pressures, which increases the concentration of reactants in the gas phase. For example, using a mixture of chromium and chromium chloride (CrCl3) as the chromium source can lead to a more controlled and efficient delivery of chromium species to the growth zone. Additionally, confining the growth space, for instance by using a stacked substrate configuration, can increase the local concentration of precursors and promote the growth of specific phases. The flow rate of the carrier gas also plays a critical role in controlling the residence time of the precursors in the reaction zone, thereby influencing the final product's phase and morphology. By carefully optimizing these parameters, it is possible to selectively grow different phases of chromium sulfide.

Precursor Selection and Optimization (e.g., Anhydrous CrCl₂ and Sulfur)

The choice of precursors is a critical factor in Chemical Vapor Deposition (CVD) that dictates the stoichiometry, phase, and quality of the resulting Cr₂S₃ films. Various chromium sources have been utilized, including chromium metal, chromium(III) oxide (Cr₂O₃), and single-source organometallic compounds. capes.gov.brresearchgate.net The selection of the sulfur source is equally important, with elemental sulfur powder and hydrogen sulfide (H₂S) gas being common choices. rsc.org

A typical approach involves the reaction of a chromium precursor with a sulfur precursor at elevated temperatures. For instance, thermal synthesis can be achieved using a stoichiometric mixture of elemental chromium and sulfur sealed in an evacuated silica tube. mdpi.com This method requires precise control over the pressure, which must be maintained below 10⁻³ Torr to prevent the escape of gaseous sulfur and ensure the desired stoichiometric ratio. mdpi.com

Optimization of precursor selection affects the final product composition. Different chromium precursors in chemical aggregation reactions can lead to either pure hexagonal Cr₂S₃ or an entangled composite of monoclinic Cr₃S₄ and rhombohedral Cr₂S₃. researcher.life While not extensively detailed in the provided research, the use of anhydrous chromium(II) chloride (CrCl₂) with elemental sulfur represents a viable pathway. In such a process, volatile chromium chloride species would be transported to a substrate where they react with sulfur vapor. The optimization would involve controlling the molar ratio of the precursors, the sublimation temperature of CrCl₂ and sulfur, and the substrate temperature to fine-tune the growth rate and crystallinity of the Cr₂S₃ film. The use of halide salts is a common strategy in the CVD of metal sulfides due to their volatility.

Precursor TypeSpecific ExampleResulting Product(s)Synthesis MethodReference
Chromium Source Chromium (metal) & SulfurCr₂S₃Thermal Synthesis mdpi.com
Chromium Source Chromium(III) Oxide (Cr₂O₃)Cr₂S₃ NanosheetsTwo-Zone CVD capes.gov.br
Chromium Source Varied Cr PrecursorsHexagonal Cr₂S₃ or Cr₃S₄/Cr₂S₃ CompositeChemical Aggregation researcher.life
Sulfur Source Sulfur Powder or H₂S GasTwo-dimensional Cr₂S₃CVD rsc.org

Space-Confined CVD Techniques for Controlled Deposition

Space-confined CVD is an effective strategy to achieve controlled, scalable synthesis of two-dimensional (2D) nonlayered materials like Cr₂S₃. capes.gov.br This technique enhances the controllability of the vapor deposition process by introducing physical constraints to the reaction space, which helps in maintaining a stable and high concentration of precursor vapors near the substrate. capes.gov.brchalcogen.ro

In one application of this method for Cr₂S₃ synthesis, a two-zone CVD furnace is employed. capes.gov.br The synthesis involves a two-step process starting with the deposition of a Cr₂O₃ precursor onto a carbon fiber substrate, followed by a controlled sulfurization process. capes.gov.br To achieve confinement, two smaller quartz tubes are socketed into one another within the main CVD chamber. This setup concentrates the sulfur vapor and directs it specifically to the substrate zone where the Cr₂O₃ precursor is located. capes.gov.br By carefully controlling the temperature in both the source and deposition zones, this method allows for the growth of vertically oriented, crystalline pure-phase rhombohedral Cr₂S₃ nanosheets. capes.gov.br This technique has proven successful for synthesizing other 2D materials, such as MoS₂, where it enables the growth of large-sized and clean crystals by ensuring a controlled flow of precursor vapors. chalcogen.ro

Key Parameters in Space-Confined CVD of Cr₂S₃:

Precursors: Cr₂O₃ powder (for the initial layer) and Sulfur powder. capes.gov.br

Substrate: Carbon Fiber (CF). capes.gov.br

Carrier Gas: Argon (Ar) to transport vapor species. capes.gov.br

Confinement Setup: Two small, socketed quartz tubes inside the main chamber. capes.gov.br

Outcome: Crystalline, pure-phase rhombohedral Cr₂S₃ nanosheets. capes.gov.br

Solution-Based and Wet Chemical Synthesis Routes

Hydrothermal Synthesis of Cr₂S₃ Nanomaterials

Hydrothermal synthesis is a versatile solution-based method for producing a wide array of nanomaterials, including metal sulfides. researchgate.netiaea.org The process involves chemical reactions in aqueous solutions within a sealed vessel, known as an autoclave, at temperatures above the boiling point of water. guilan.ac.ir This technique is advantageous for producing crystalline nanomaterials that may be unstable at higher temperatures and for controlling particle morphology by adjusting reaction parameters such as temperature, pressure, time, and precursor concentration. researchgate.net

The fabrication of undoped Cr₂S₃ nanomaterials has been successfully achieved using hydrothermal methods. One novel approach utilizes a high-temperature hydrothermal "biosynthesis" route. In this method, chromium trioxide (CrO₃) is used as the chromium source, and egg yolk serves as a natural, biological source of sulfur. researcher.liferesearchgate.net The reaction is carried out in an autoclave, and the resulting chromium sulfide nanoparticles are later calcinated at high temperatures (e.g., 400 °C and 1000 °C) to obtain a crystalline product. researchgate.net X-ray diffraction (XRD) analysis of the material confirms the formation of chromium sulfide phases. researchgate.net

Besides nanoparticles, Cr₂S₃ nanorods have also been synthesized, often by altering the precursor system. Research indicates that chromium sulfide nanorods can be fabricated using single-source precursors, while nanoparticles are more typically formed from multi-source precursors. researchgate.net The ability to produce different morphologies like nanoparticles and nanorods is a key advantage of wet chemical methods, allowing for the tuning of material properties for specific applications, such as photocatalysis. researchgate.net

Doping is a common strategy to modify the electronic and catalytic properties of nanomaterials. While specific studies on the hydrothermal synthesis of Ni-mixed Cr₂S₃ are not prevalent, the methodology can be inferred from established procedures for related doped metal sulfides. For instance, Ni-doped bismuth sulfide (Bi₂S₃) has been synthesized, demonstrating the feasibility of incorporating nickel into a sulfide lattice via solution-based methods. researchgate.net

A general strategy for preparing Ni-mixed Cr₂S₃ hydrothermally would involve the co-dissolution of a chromium salt (e.g., chromium(III) chloride, CrCl₃) and a nickel salt (e.g., nickel(II) chloride, NiCl₂) in a solvent, typically deionized water. A sulfur source, such as thiourea (CH₄N₂S) or sodium sulfide (Na₂S·9H₂O), is then added to the solution. ustb.edu.cnnih.gov The entire mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 180-250 °C) for several hours. mdpi.comustb.edu.cn During this process, the precursors decompose and react to form a nickel-chromium-sulfide solid solution or composite, with nickel ions incorporated into the Cr₂S₃ crystal lattice or forming a distinct nickel sulfide phase within a Cr₂S₃ matrix. The concentration of the nickel precursor relative to the chromium precursor would be a key parameter for controlling the doping level.

ParameterTypical Conditions for Hydrothermal Synthesis
Metal Precursors Water-soluble salts (e.g., nitrates, chlorides) of Cr and Ni
Sulfur Source Thiourea, Sodium Thiosulfate, Sodium Sulfide
Solvent Deionized Water, Ethanol
Temperature 120 - 250 °C
Time 5 - 24 hours
Vessel Teflon-lined Stainless Steel Autoclave

Sonochemical-Assisted Hydrothermal Methods for Composite Formation

Sonochemical methods utilize the physical and chemical effects of high-intensity ultrasound, primarily acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ustb.edu.cn This collapse generates localized "hot spots" with extreme temperatures and pressures, accelerating chemical reactions and enabling the formation of novel nanostructured materials. ustb.edu.cn When combined with the hydrothermal method, this approach can enhance mass transfer and nucleation, leading to the formation of highly dispersed and uniform nanocomposites.

A relevant example is the synthesis of chromium-doped zinc oxide nanoparticles (ZnO:Cr-NPs) which are subsequently loaded onto activated carbon (AC). chalcogen.ro This process, described as an ultrasonically assisted hydrothermal method, demonstrates how the synergy between ultrasound and hydrothermal conditions can be harnessed to create complex composite materials involving chromium. chalcogen.ro The sonication helps in the uniform dispersion of precursors and promotes the deposition of the nanoparticles onto the support material (activated carbon). chalcogen.ro

This combined technique is particularly effective for producing metal sulfide composites. The sonochemical decomposition of volatile organometallic precursors can produce nanostructured metal sulfides, and the application of ultrasound can fragment layered materials, increasing surface area and enhancing reactivity. researchgate.net Applying this to Cr₂S₃, a sonochemical-assisted hydrothermal process could be used to synthesize Cr₂S₃ composites by dispersing a support material (like graphene or activated carbon) with chromium and sulfur precursors in a solution, and then subjecting the mixture to simultaneous ultrasound irradiation and hydrothermal treatment.

Chemical Reduction Approaches for Polymer-Embedded Nanoparticles

The in-situ synthesis of chromium sulfide (Cr2S3) nanoparticles within a polymer matrix represents a versatile approach to fabricating nanocomposites with tailored optical and electronic properties. This method involves the chemical reduction of chromium and sulfide precursors directly within a polymer solution, which serves as a template and stabilizing agent. The polymer matrix prevents the agglomeration of the newly formed nanoparticles, ensuring a uniform dispersion and controlling their size.

One notable example is the synthesis of Cr2S3 nanoparticles in a polyvinyl alcohol (PVA) solution. koyauniversity.orgscispace.comresearchgate.net In this process, chromium nitrate (Cr(NO3)3) and sodium sulfide (Na2S) are used as precursors. The reduction reaction is carried out in an aqueous PVA solution, followed by casting the solution to form a nanocomposite film. koyauniversity.orgscispace.comresearchgate.net The concentration of the Cr2S3 nanoparticles within the PVA matrix can be controlled by varying the molar concentration of the precursors. koyauniversity.orgscispace.com This method has been shown to significantly alter the optical properties of the PVA film, including its absorbance, refractive index, and optical band gap. koyauniversity.orgscispace.comresearchgate.net

Another approach involves a one-pot reaction for the synthesis of a Cr2S3-Cr2O3/Poly-2-aminobenzene-1-thiol (P2ABT) nanocomposite. mdpi.comresearchgate.net In this method, potassium dichromate (K2Cr2O7) is used as an oxidant for the polymerization of the 2-aminobenzene-1-thiol monomer. mdpi.comresearchgate.net During this process, Cr2S3 and Cr2O3 nanoparticles are formed and embedded within the polymer matrix. mdpi.comresearchgate.net The resulting nanocomposite exhibits a diverse morphology with rod-like structures of the chromium compounds embedded within the polymer. mdpi.comresearchgate.net

These chemical reduction approaches offer a straightforward and effective means of producing polymer-embedded Cr2S3 nanoparticles with controlled properties for potential applications in optical and electronic devices.

Exfoliation Techniques for Low-Dimensional Cr2S3 Structures

Exfoliation techniques are "top-down" methods used to produce two-dimensional (2D) materials from their bulk counterparts. For Cr2S3, which is a non-van der Waals material, exfoliation presents challenges due to the strong interlayer bonding.

Liquid-Phase Exfoliation (LPE) of Bulk Cr2S3 Crystals

Liquid-phase exfoliation (LPE) is a prominent technique for producing 2D nanosheets from bulk Cr2S3 crystals. researchgate.netdiva-portal.org This method involves dispersing the bulk Cr2S3 powder in a suitable solvent and then applying ultrasonication. nih.gov The ultrasonic waves create cavitation bubbles that, upon collapsing, generate mechanical energy sufficient to overcome the interlayer forces and exfoliate the layers. diva-portal.org

The choice of solvent is critical for successful exfoliation and stabilization of the resulting nanosheets. nih.govacs.org Solvents such as N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) have been found to be effective for the LPE of Cr2S3. nih.govacs.org The selection of these solvents is based on their surface energy, which should be comparable to that of the material being exfoliated to minimize the energy required for the process. nih.govacs.org

Studies have shown that LPE of Cr2S3 in NMP and DMSO can produce nanosheets with lateral dimensions ranging from 40 to 200 nm and thicknesses of about 10–15 nm. nih.gov However, the process is not without its challenges. The high energy input from ultrasonication can lead to the degradation of the solvent and partial oxidation or hydrolysis of the Cr2S3 nanosheets, which can affect their properties. nih.govacs.org

Summary of Liquid-Phase Exfoliation Parameters for Cr2S3
ParameterDetailsSource
Starting MaterialBulk Cr2S3 Powder nih.gov
SolventsN-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) nih.govacs.org
Exfoliation MethodUltrasonication (bath or probe) nih.gov
Resulting Nanosheet DimensionsLateral size: 40-200 nm, Thickness: 10-15 nm nih.gov
ChallengesSolvent degradation, partial oxidation and hydrolysis of nanosheets nih.govacs.org

Molecular Beam Epitaxy (MBE) for Atomically Thin 2D Cr2S3

Molecular Beam Epitaxy (MBE) is a sophisticated "bottom-up" technique used to grow high-quality, atomically thin films of crystalline materials. While direct literature on the MBE growth of Cr2S3 is emerging, the principles can be understood from the growth of analogous compounds like chromium selenide (Cr2Se3). aps.org

In an MBE system, elemental sources of chromium and sulfur are heated in an ultra-high vacuum environment. This generates molecular beams of the elements that travel to a heated substrate. aps.org The atoms from the beams impinge on the substrate surface, where they can diffuse and arrange themselves into a crystalline film with a specific orientation relative to the substrate, a process known as epitaxial growth. aps.org

The ultra-high vacuum conditions of MBE ensure high purity of the grown films. The technique allows for precise control over the film thickness, down to a single atomic layer, and the composition by controlling the flux of the molecular beams and the substrate temperature. aps.org For the growth of 2D Cr2S3, a suitable substrate with a compatible crystal lattice, such as sapphire (Al2O3) or silicon (Si), would be chosen to promote the desired epitaxial growth. aps.org The growth process is monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED), which provides real-time information on the crystal structure and morphology of the film surface. aps.org

Control of Morphology and Dimensionality in Cr2S3 Synthesis

The ability to control the morphology and dimensionality of Cr2S3 nanostructures is crucial for tailoring their properties for specific applications. Various synthesis strategies have been developed to engineer different architectures, from nanoparticles to nanosheets and nanorods.

Engineering of Nanoparticle, Nanosheet, and Nanorod Architectures

The synthesis of Cr2S3 with controlled morphology can be achieved through various chemical routes. For instance, the previously mentioned chemical reduction in a polymer matrix is a common method for producing nanoparticles . koyauniversity.orgscispace.comresearchgate.net By adjusting reaction parameters such as precursor concentration, temperature, and the type of polymer, the size and distribution of the nanoparticles can be tuned. Another method for nanoparticle synthesis is the microemulsion technique, which has been used to prepare biotinylated chromium sulfide nanoparticles. researchgate.net

Nanosheets , as discussed earlier, are typically produced through the exfoliation of bulk Cr2S3. researchgate.netdiva-portal.orgnih.gov The thickness and lateral dimensions of the nanosheets can be controlled to some extent by optimizing the exfoliation parameters, such as sonication time and power, and the choice of solvent. nih.gov Additionally, chemical vapor deposition (CVD) has been employed to grow vertically oriented hexagonal Cr2S3 nanosheets. frontiersin.org

The synthesis of nanorods has been achieved through methods such as the use of single and multi-source precursors in photocatalytic applications. researchgate.net The anisotropic growth required for nanorod formation is often directed by the use of capping agents or by controlling the reaction kinetics to favor growth along a specific crystallographic direction.

Challenges and Advances in Scalable 2D Cr2S3 Crystal Growth

A significant hurdle in the practical application of 2D Cr2S3 is the development of scalable synthesis methods that can produce large-area, high-quality films. While techniques like mechanical exfoliation can produce pristine flakes, they are not suitable for large-scale production.

Challenges:

Scalability: Current dominant methods for high-quality 2D Cr2S3 synthesis, such as vapor deposition, are often slow, expensive, and difficult to scale up for industrial production. nih.govacs.org

Uniformity: Achieving uniform thickness and continuous films over large areas is a major challenge. Inhomogeneous growth can lead to variations in material properties.

Defects: The high temperatures often required in CVD can introduce defects into the crystal structure, which can be detrimental to the electronic and magnetic properties of the material.

Substrate Compatibility: The choice of substrate and its interaction with the growing film can influence the quality and properties of the 2D Cr2S3.

Advances:

Significant progress has been made in addressing these challenges. One promising approach is the use of chemical vapor deposition (CVD) for the large-scale controlled growth of Cr2S3 films. researchgate.net By optimizing the CVD process, including the use of specific precursors and controlling the gas flow dynamics, it is possible to grow large-area trigonal 2D Cr2S3 thin films. researchgate.net For example, the use of a dual-source CVD method with Cr(S2CN(C2H5)2)3 as a single-source precursor has been shown to produce layers of rhombohedral or trigonal Cr2S3. rsc.org These advancements in CVD and other vapor-phase deposition techniques are paving the way for the scalable production of 2D Cr2S3 for future electronic and spintronic devices. psu.edumdpi.com

Comparison of Scalable Synthesis Methods for 2D Cr2S3
MethodAdvantagesChallengesSource
Chemical Vapor Deposition (CVD)Potential for large-area growth, good control over thickness and uniformity.High temperatures, potential for defects, complex precursor chemistry. frontiersin.orgresearchgate.netrsc.org
Liquid-Phase Exfoliation (LPE)Relatively simple, low cost, potential for high yield.Production of smaller flakes, potential for contamination and defects, difficulty in achieving monolayer thickness. researchgate.netdiva-portal.orgnih.govacs.org

Crystallographic and Microstructural Characterization of Chromium Sulfide Cr2s3

Crystal Structure Determinations

Chromium(III) sulfide (B99878) (Cr₂S₃) is a compound that exhibits complex crystallography, primarily crystallizing in two different modifications: a rhombohedral form and a trigonal form. nih.govacs.org The specific crystal structure is influenced by factors such as the temperature of formation. nih.govacs.org Its structure is fundamentally related to the nickel arsenide (NiAs) type, with ordered vacancies in the chromium sublattice to accommodate the 2:3 stoichiometry. wikipedia.org

The rhombohedral phase of Cr₂S₃ is the more stable configuration at ambient temperatures. nih.govacs.org This structure is often described with the space group R-3 (international number 148), which is also denoted as R3̅. researchgate.netmaterialsproject.org This crystal system is characterized by a structure of densely packed layers of CrS₆ octahedra. nih.govacs.org The arrangement of these layers and the specific ordering of chromium atoms and vacancies within the cation sites of a hexagonal sulfur lattice define the rhombohedral symmetry. X-ray diffraction (XRD) and selected area electron diffraction (SAED) analyses have confirmed the rhombohedral crystal system for Cr₂S₃ nanosheets, with SAED patterns displaying a sharp single-crystal hexagonal pattern indexed to the rhombohedral phase. researchgate.net

At elevated temperatures, specifically above 800 °C, Cr₂S₃ tends to form a trigonal crystal structure. nih.govacs.org This high-temperature polymorph has been reported with space groups such as P31c and P3. nih.govmaterialsproject.orgresearchgate.net In one detailed analysis of a trigonal structure in the P3 space group, the unit cell contains multiple inequivalent chromium (Cr³⁺) sites. materialsproject.org In this arrangement, each Cr³⁺ ion is bonded to six sulfide (S²⁻) atoms, forming CrS₆ octahedra that share corners, edges, and faces with neighboring octahedra. materialsproject.org The complexity of this phase is highlighted by the presence of numerous distinct Cr-S bond lengths, reflecting the varied local environments of the chromium atoms. materialsproject.org

The crystal structure of Cr₂S₃ is fundamentally derived from the nickel arsenide (NiAs) structure. wikipedia.org The NiAs structure features a hexagonal close-packed (hcp) arrangement of arsenic atoms with nickel atoms occupying all the octahedral interstitial sites, resulting in a 1:1 stoichiometry. For Cr₂S₃, the sulfur atoms form a similar hcp-like sublattice. However, to achieve the Cr₂S₃ stoichiometry (also written as Cr₀.₆₇S), one-third of the metal (chromium) sites within the octahedral positions must be vacant. wikipedia.org The structure can be viewed as a combination of the NiAs type and the Cadmium hydroxide (B78521) (Cd(OH)₂) type. wikipedia.org A notable feature in this structure is the short Cr-Cr distance of 2.78 Å, which suggests a degree of metal-metal bonding. wikipedia.org

The precise dimensions of the Cr₂S₃ unit cell and the distances between its constituent atoms have been determined through X-ray crystallography. These parameters vary slightly depending on the specific polymorph and synthesis conditions. For the rhombohedral (R-3) phase, reported lattice parameters are in a similar range. researchgate.netmaterialsproject.org The complex bonding in the trigonal (P3) phase results in a range of Cr-S bond lengths. materialsproject.org

Table 1: Selected Lattice Parameters for Rhombohedral Cr₂S₃

Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Source(s)
R-3 6.02 6.02 16.90 90.00 90.00 120.00 materialsproject.org

Table 2: Representative Interatomic Bond Lengths in Cr₂S₃

Bond Structure/Phase Bond Length (Å) Source(s)
Cr-S Trigonal (P3) 2.37 - 2.43 materialsproject.org
Cr-Cr NiAs-derived 2.78 wikipedia.org

Microstructural and Nanostructural Examinations

Beyond its fundamental crystal structure, the micro- and nanoscale morphology of Cr₂S₃ has been a subject of investigation. Various synthesis methods have been employed to produce Cr₂S₃ with controlled dimensionality.

Liquid-phase exfoliation of bulk chromium sulfide has been successfully used to create Cr₂S₃ nanosheets. nih.govacs.org This technique can yield nanosheets with lateral dimensions ranging from 40 to 200 nm and thicknesses of approximately 10–15 nm. nih.govacs.org Microemulsion synthesis has also been utilized to prepare spherical Cr₂S₃ nanoparticles with average diameters in the range of 3 to 6 nm. researchgate.net

The characterization of these nanostructures relies on high-resolution imaging and diffraction techniques. High-resolution transmission electron microscopy (HRTEM) is used to visualize the crystalline structure of the material, confirming the formation of a well-defined crystal lattice. researchgate.net Selected area electron diffraction (SAED) performed on individual nanosheets produces sharp diffraction patterns consistent with the single-crystal rhombohedral Cr₂S₃ phase, providing direct evidence of the material's crystallinity and structural integrity at the nanoscale. researchgate.net

Morphological Characterization of Cr2S3 Nanostructures (e.g., Nanosheets, Nanoplates, Nanorods)

Chromium sulfide can be synthesized into a variety of nanostructures, each with unique properties influenced by its morphology. colab.ws The synthesis method plays a pivotal role in determining the final shape and size of these nanostructures.

Nanosheets: Two-dimensional (2D) Cr2S3 nanosheets have been a significant area of research. These ultrathin structures can be synthesized through methods like chemical vapor deposition (CVD). For instance, vertically oriented hexagonal Cr2S3 nanosheets have been grown on carbon fiber substrates by sulfurizing a Cr2O3 precursor. frontiersin.org Another approach involves a facile salt-assisted CVD method to produce ultrathin Cr2S3 nanosheets with a thickness of approximately 1.9 nm on a mica substrate. nih.govacs.org The synthesis of these non-layered 2D nanosheets is challenging due to strong 3D bonding but is a promising area for applications like electrocatalysis. frontiersin.org

Nanoplates: Single crystalline nanoplates of chromium-doped iron sulfide (Fe1−xCrxS) have been prepared using a thermal decomposition method. These nanoplates exhibit a hexagonal shape with dimensions reaching up to 1 micrometer in-plane and a thickness of about 30–40 nanometers. rsc.org

Nanorods: The synthesis of Cr2S3 nanorods has also been reported, often from single and multi-source precursors. researchgate.net These one-dimensional structures offer different surface area-to-volume ratios compared to nanosheets and nanoplates, which can be advantageous for applications such as photocatalysis.

The following table summarizes the different morphologies of Cr2S3 nanostructures and the synthesis methods employed.

Nanostructure Synthesis Method Key Features
Nanosheets Chemical Vapor Deposition (CVD) Vertically oriented, hexagonal, ultrathin (~1.9 nm)
Nanoplates Thermal Decomposition Single crystalline, hexagonal shape, up to 1 µm in plane

Investigation of Structural Defects and Dislocations

The performance and properties of crystalline materials are often dictated by the presence of structural defects and dislocations. In CVD-grown Cr2S3, a disordered arrangement in chromium-deficient layers has been identified using advanced imaging techniques like annular dark-field scanning transmission electron microscopy (ADF-STEM). acs.org These defects can influence the material's electronic and magnetic properties. The study of these imperfections is crucial for understanding the fundamental characteristics of Cr2S3 and for tailoring its properties for specific applications.

Thermally Induced Dynamic Structural Evolution

The structure of Cr2S3 is not static and can undergo dynamic changes, particularly when subjected to thermal energy. In situ heating experiments combined with transmission electron microscopy (TEM) have provided real-time, atomic-scale observations of these structural transformations. acs.orgacs.org

As the temperature increases, Cr2S3 can undergo a series of phase transitions. This evolution is primarily driven by the deficiency of sulfur atoms at higher temperatures, which causes the atoms to rearrange into lower-energy phases. nih.govacs.org A notable transformation sequence observed is the transition from a disordered Cr1/3 layer of rhombohedral-Cr2S3 to trigonal-Cr2S3, then to monoclinic-Cr3S4, and finally to a coexisting phase of Cr3S4 and trigonal-Cr5S6 with further temperature increase. acs.orgresearchgate.net The Gibbs free energy increases with temperature, leading to atomic movement and the formation of these new phases. acs.org

Advanced Diffraction and Imaging Techniques

A suite of sophisticated analytical techniques is employed to unravel the crystallographic and microstructural details of Cr2S3.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Analysis

X-ray diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials like Cr2S3. und.edu It provides a "fingerprint" of the crystal structure, allowing for phase identification by comparing the experimental diffraction pattern with standard data from databases like the Powder Diffraction File (PDF). researchgate.netmyscope.trainingyoutube.commalvernpanalytical.com For example, the XRD signal of rhombohedral Cr2S3 has been shown to correspond well with the standard PDF card #10-0340. researchgate.net

XRD is also instrumental in assessing the crystallinity of a sample. The sharpness and intensity of the diffraction peaks are indicative of the degree of crystalline order. upi.edu For semi-crystalline materials, XRD patterns will exhibit both sharp peaks from the crystalline domains and broad halos from the amorphous regions. utah.edu The crystallinity index, which quantifies the crystalline fraction, can be calculated by comparing the area under the crystalline peaks to the total area under the pattern. rsc.orgyoutube.com This analysis is crucial for quality control and for understanding how synthesis conditions affect the final product's structure. und.edu

High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED)

High-resolution transmission electron microscopy (HRTEM) offers direct visualization of the atomic lattice of materials. In the study of Cr2S3 nanostructures, HRTEM has been used to confirm the growth of hexagonal Cr2O3 precursors and to observe the crystal lattice of Cr2S3 nanosheets. frontiersin.orgresearchgate.net HRTEM images can reveal the atomic arrangement and the presence of any defects or dislocations within the crystal structure. researchgate.net

Selected area electron diffraction (SAED) is a complementary technique performed within a TEM. It provides crystallographic information from a small, selected area of the sample. The resulting diffraction pattern, consisting of spots or rings, is characteristic of the crystal structure and orientation. SAED patterns have been used to confirm the hexagonal structure of Cr2O3 precursors and to identify the crystallographic planes of Cr2S3 nanostructures. frontiersin.orgacs.org For instance, the electron diffraction pattern of a Cr2S3 nanoflake along the frontiersin.org zone axis can be obtained to confirm its crystal structure. researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness and Layer Thickness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography information at the nanoscale. It is an invaluable tool for characterizing thin films, such as chromium sulfide (Cr2S3), as it can precisely measure critical parameters like surface roughness and layer thickness. The operational principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The minuscule forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. This technique allows for the generation of a detailed topographical map of the sample's surface.

Detailed Research Findings

Research employing AFM has been crucial in understanding the morphology and dimensions of Cr2S3 thin films and nanosheets. Studies have demonstrated the ability to control the thickness of chromium sulfide films with great precision. For instance, Cr2S3 films with a thickness of approximately 1.9 nm have been successfully synthesized through the sulfurization of a 1.5 nm chromium film.

AFM is instrumental in verifying the thickness of exfoliated or synthesized nanosheets. In one study, AFM imaging and corresponding height profiles confirmed the one-unit-cell nature of a single Cr2S3 nanosheet. Further investigations have reported the analysis of Cr2S3 nanosheets with thicknesses of 2.0 nm and 2.7 nm. The precise measurement of layer thickness is critical as it can significantly influence the material's electronic and magnetic properties.

In addition to thickness, surface roughness is a key parameter that dictates the quality and performance of thin films in various applications. While specific quantitative surface roughness data for Cr2S3 is not extensively detailed in the provided research, analysis of analogous thin film systems containing chromium provides insight into the expected morphology. For example, studies on copper/chromium (Cu/Cr) thin films deposited on different substrates reveal that the surface roughness is highly dependent on the nature of the substrate.

The following interactive data table presents the surface roughness parameters for Cu/Cr thin films on various substrates, which can be considered indicative of the type of data obtainable for Cr2S3 films. The main roughness parameters are the arithmetical mean height (Sa) and the root mean square height (Sq).

SubstrateArithmetical Mean Height (Sa) (nm)Root Mean Square Height (Sq) (nm)
BK71.62 ± 0.28-
Glass1.90 ± 0.22-
ITO3.20 ± 0.22-
Si3.32 ± 0.42-

Data for Cu/Cr thin films, presented as an analogue for potential Cr2S3 surface roughness characterization.

These findings underscore the capability of AFM to provide detailed quantitative data on the surface morphology of thin films. For Cr2S3, controlling the surface roughness is essential for applications where smooth and uniform surfaces are required, such as in electronic and optoelectronic devices. The choice of substrate and deposition technique are critical factors that influence the final surface topography of the Cr2S3 film.

Electronic Band Structure and Charge Carrier Dynamics of Cr2s3

Theoretical and Computational Investigations of Electronic Structure

Various computational techniques are employed to model the electronic structure of Cr2S3, ranging from foundational to more advanced, high-fidelity methods.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comanalis.com.my It is extensively applied to calculate the band structure and Density of States (DOS) of semiconductors. researchgate.net The DOS describes the number of available electronic states at each energy level. aps.orgwikipedia.org A high DOS at a specific energy indicates that many states are available for occupation. wikipedia.org

For Cr2S3, DFT calculations have been instrumental in characterizing its electronic properties. Spin-polarized DFT studies of rhombohedral Cr2S3 show that its unique layered structure leads to different interlayer and intralayer d-p-d hybridization schemes between the chromium atoms. researchgate.net These calculations predict that Cr2S3 is a bipolar magnetic semiconductor. researchgate.net The spin-polarized band structure and DOS calculations reveal the material's half-metallic or half-semiconducting nature, where one spin channel exhibits metallic behavior while the other is semiconducting. researchgate.net

Table 1: Summary of DFT-Calculated Properties for Rhombohedral Cr2S3

PropertyComputational FindingReference
Magnetic State Fully compensated ferrimagnetic (FCFiM) material researchgate.net
Electronic Nature Bipolar magnetic semiconducting (BMS) / Half-semiconducting (HS) researchgate.net
Hybridization Distinct interlayer and intralayer d-p-d hybridization researchgate.net

Linear Combination of Atomic Orbitals (LCAO) Methods

The Linear Combination of Atomic Orbitals (LCAO) is a quantum superposition method used to calculate molecular orbitals. wikipedia.org This approach approximates molecular orbitals by combining atomic orbitals. byjus.com For a combination to be effective, the parent atomic orbitals must have comparable energy, sufficient spatial overlap, and the same symmetry around the molecular axis. byjus.comfzu.cz The constructive interference of atomic wave functions forms a lower-energy bonding molecular orbital, while destructive interference results in a higher-energy antibonding molecular orbital. byjus.com LCAO provides a qualitative picture of molecular orbitals and serves as a foundational concept for more quantitative methods like the Hartree-Fock method. wikipedia.orglibretexts.org

The Spin-Polarized Relativistic Korringa-Kohn-Rostoker (SPR-KKR) method is a Green's function-based approach for electronic structure calculations. researchgate.net This all-electron method solves the Dirac equation using multiple scattering theory, inherently including all relativistic effects. researchgate.netaps.org The SPR-KKR package can compute the electronic structure of three-dimensional periodic systems, including those with chemical disorder. pan-data.eu It can operate in non-relativistic, scalar-relativistic, and fully relativistic modes, allowing for the treatment of paramagnetic and spin-polarized systems with both collinear and non-collinear magnetic structures. aps.orgpan-data.eu Given the magnetic nature of Cr2S3, the SPR-KKR scheme is a suitable tool for investigating its electronic and magnetic properties, particularly response functions and spectroscopic features. pan-data.eu

Standard DFT approaches like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are known to underestimate the band gaps of semiconductors. questaal.org The Quasiparticle Self-Consistent GW (QSGW) approximation is a high-fidelity alternative that provides a more accurate description of quasiparticle energies. questaal.orgarxiv.org QSGW is a form of self-consistent perturbation theory designed to minimize the perturbation, thereby avoiding the dependency on the starting point (e.g., a DFT calculation) that can affect standard GW methods. arxiv.orgaps.org While QSGW significantly improves band gap calculations, it is known to slightly overestimate them due to the omission of certain electron-hole interaction effects (ladder diagrams). questaal.org This method represents a significant step beyond standard DFT for achieving high accuracy in electronic structure calculations for materials where electron correlation is important. questaal.orgaps.org

Semiconducting Properties and Band Gap Characteristics

Theoretical predictions and experimental measurements confirm that Cr2S3 is a semiconductor with a narrow band gap, a key characteristic for infrared applications.

A narrow-gap semiconductor is generally defined as a material with a band gap smaller than approximately 0.7 eV. wikipedia.org These materials are crucial for infrared detectors, thermophotovoltaics, and other optoelectronic technologies. wikipedia.orge-bookshelf.de

Theoretical studies have consistently predicted Cr2S3 to be a narrow-gap semiconductor. researchgate.netresearchgate.net DFT calculations, for instance, predict a band gap of 0.45 eV for ferromagnetic Cr2S3. researchgate.netresearchgate.net Experimental investigations have corroborated this, although the measured values can vary with the material's thickness. For example, a 1.9 nm thick Cr2S3 film was found to have a narrow optical band gap of 0.732 eV. researchgate.netresearchgate.net The electrical properties of these thin films demonstrate p-type semiconductor behavior. researchgate.netresearchgate.net

Table 2: Theoretical and Experimental Band Gap of Cr2S3

MethodConditionBand Gap (eV)Reference
Theoretical (DFT) Bulk0.45 researchgate.netresearchgate.net
Experimental (Optical) 1.9 nm thick film0.732 researchgate.netresearchgate.net

Thickness-Dependent Electrical Conductivity (p-type to n-type transition)

The electrical conductivity type of nanothick Cr2S3 exhibits a remarkable dependence on its physical thickness. As the material's thickness increases, it undergoes a transition in its dominant charge carriers. This behavior allows for the modulation of its conduction polarity, a valuable characteristic for designing semiconductor devices.

Initially, at its thinnest layers (e.g., a single unit cell), Cr2S3 behaves as a p-type semiconductor, where the majority charge carriers are holes. As the thickness of the nanosheets increases, the material transitions to an ambipolar state, where both electrons and holes contribute significantly to the electrical conduction. With a further increase in thickness, Cr2S3 becomes an n-type semiconductor, with electrons as the majority charge carriers. This transition from p-type to n-type conductivity is a key feature of its electrical properties.

Table 1: Conduction Type of Cr2S3 Based on Nanosheet Thickness

Thickness Range Dominant Conduction Type
~2.6 nm p-type
~3.6 - 4.8 nm Ambipolar
>7 nm n-type

Dirac Spin Gapless Semiconductor and Half-Metallic States in 2D Cr2S3

Monolayer Cr2S3 is identified as a two-dimensional Dirac spin gapless semiconductor. This state of matter is also described as a Dirac half-metal, which is characterized by having a zero energy gap in one spin channel while maintaining a semiconducting gap in the other. researchgate.net This unique electronic structure provides novel opportunities for spintronic applications.

In its planar 2D form, Cr2S3 is also described as a ferromagnetic half-metal. scitechdaily.com Half-metallicity is a property where a material behaves as a conductor for electrons of one spin orientation, but as an insulator or semiconductor for electrons of the opposite spin. Specifically for planar Cr2S3, the spin-down channel features mirror-symmetry-protected nodal lines, while the spin-up channel has a large direct gap. scitechdaily.com This high degree of spin polarization is a critical feature for spintronic devices.

Spin-Resolved Electronic Properties

The magnetic nature of Cr2S3 necessitates a spin-resolved analysis of its electronic properties, revealing distinct behaviors for spin-up and spin-down electrons that are foundational to its potential in spintronics.

Analysis of Spin-Up and Spin-Down Energy Bands

The electronic band structure of Cr2S3 shows a clear differentiation between the spin-up and spin-down channels. Theoretical calculations and band structure diagrams illustrate that for planar Cr2S3, there is a large direct energy gap, calculated to be between 4.59 and 4.76 eV, for the spin-up channel. scitechdaily.com In contrast, the spin-down channel is metallic or gapless. scitechdaily.commdpi.com This separation in the energy bands for different spins is the origin of the half-metallic behavior observed in the material.

Interlayer and Intralayer d-p-d Hybridization Schemes

The unique layered, rhombohedral structure of Cr2S3 gives rise to different orbital hybridization schemes between the chromium (Cr) atoms both within a single layer (intralayer) and between adjacent layers (interlayer). scitechdaily.com Calculations based on density functional theory show that these distinct interlayer and intralayer d-p-d hybridization pathways are crucial in determining the material's magnetic properties. scitechdaily.com The magnetic coupling between different Cr sites is influenced by the specific bond distances and angles of the octahedra surrounding each Cr atom, leading to strong interlayer and weak intralayer antiferromagnetic coupling. scitechdaily.com

Spin-Flipping Energy and Spin Manipulation in 2D Systems

Two-dimensional magnetic materials are of significant interest for spintronics partly due to the potential for low-energy switching and the relative ease with which electron spins can be manipulated. researchgate.net In monolayer Cr2S3 nanocrystals, the energy required to flip a spin is notably low, which facilitates the manipulation of spins. researchgate.net This property is advantageous for the development of spintronic devices where controlling spin states is the primary mode of operation, potentially leading to lower power consumption and higher processing speeds.

Experimental Probing of Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) for Core Level and Valence Band Spectra

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, chemical states, and electronic state of the elements within a material. In the study of Cr2S3, XPS provides direct information on the core level binding energies of chromium and sulfur, which reflects their oxidation states and local chemical environment.

Analysis of as-grown Cr2S3 nanoflakes reveals characteristic peaks for both Chromium (Cr) and Sulfur (S). researchgate.net The high-resolution spectrum for the Cr 2p core level is resolved into two spin-orbit components: Cr 2p3/2 and Cr 2p1/2. Similarly, the S 2p core level also shows a doublet, S 2p3/2 and S 2p1/2. researchgate.netresearchgate.net The binding energies for these core levels are consistent with the chromium atoms being in the Cr(III) oxidation state. scispace.com Studies on various chromium compounds show that the precise binding energies and the presence of fine structures, such as multiplet splitting in the Cr 2p spectra, are characteristic of the Cr(III) state in a sulfide (B99878) environment. scispace.comuwo.ca

The atomic ratio of chromium to sulfur in synthesized thin films has been estimated from the relative peak areas in XPS survey spectra, confirming the stoichiometry to be approximately Cr:S = 1:1.53, which is in close agreement with the expected 2:3 ratio for Cr2S3. researchgate.net

Table 1: Core Level Binding Energies for Cr2S3 from XPS Analysis
Core LevelBinding Energy (eV)Reference
Cr 2p3/2~576.4 researchgate.net
Cr 2p1/2~586.2 researchgate.net
S 2p3/2~163.3 researchgate.net
S 2p1/2~164.5 researchgate.net

UV-Visible and Infrared Absorption Spectroscopy for Optical Band Gap Determination

Optical absorption spectroscopy, covering the ultraviolet (UV), visible, and infrared (IR) regions, is a primary method for determining the optical band gap of semiconductors. iisc.ac.incaltech.edu The process involves an electron absorbing a photon and being excited from the valence band to the conduction band. The minimum energy required for this transition corresponds to the band gap energy (Eg). thermofisher.comresearchgate.net

For Cr2S3, which is a narrow-gap semiconductor, infrared absorption spectroscopy is particularly relevant. researchgate.net The optical band gap can be determined by analyzing the absorption spectrum using a Tauc plot, where (αhν)^n is plotted against the photon energy (hν). researchgate.net The value of 'n' depends on the nature of the electronic transition (n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition). iisc.ac.in Extrapolating the linear portion of the plot to the energy axis gives the value of the optical band gap. thermofisher.com

Experimental studies on 1.9 nm thick Cr2S3 films have determined an optical band gap of 0.732 eV. researchgate.net This experimental value is in the same range as theoretical predictions, which have calculated the band gap to be around 0.33 eV or 0.45 eV. researchgate.net The variation between experimental and theoretical values can arise from factors such as material thickness, crystallinity, and the specific computational methods used. researchgate.net

Table 2: Reported Band Gap Values for Cr2S3
MethodFilm ThicknessBand Gap (Eg) in eVReference
Experimental (Infrared Absorption)1.9 nm0.732 researchgate.net
Theoretical CalculationMonolayer0.45 researchgate.netresearchgate.net
Theoretical CalculationNot Specified0.33 researchgate.net

Compton Profile Measurements for Electron Momentum Densities

Compton profile measurement is an advanced experimental technique that provides direct information about the electron momentum density (EMD) of a material. ias.ac.in The method is based on the inelastic scattering of high-energy photons (X-rays or gamma rays) by electrons in the sample. ias.ac.in The energy spectrum of the scattered photons is broadened due to the Doppler effect, which arises from the motion of the electrons. This Doppler broadening is directly related to the momentum distribution of the electrons along the scattering vector. ias.ac.in

Within the impulse approximation, which assumes that the interaction between the photon and the electron occurs instantaneously, the measured Compton profile, J(pz), represents a one-dimensional projection of the ground-state EMD of the material. ias.ac.indur.ac.uk By comparing experimentally measured Compton profiles with theoretical calculations, typically based on methods like density functional theory (DFT) or linear combination of atomic orbitals (LCAO), one can validate theoretical models of the electronic structure. ias.ac.inarxiv.org This technique is particularly sensitive to the momentum distribution of the more loosely bound valence electrons, which are responsible for chemical bonding and the electronic properties of the material. ias.ac.in

While Compton profile studies have been performed on related transition metal compounds like Cr3Ge, specific experimental Compton profile data for Cr2S3 is not widely reported in the literature. ias.ac.in A hypothetical study on Cr2S3 would involve measuring the inelastic scattering spectrum and comparing the resulting experimental Compton profile with theoretical profiles calculated from its band structure. Such a comparison would provide a rigorous test of the computed Kohn-Sham orbitals and offer deep insights into the character of the valence electrons, particularly the hybridization between the Cr 3d and S 3p orbitals that form the valence and conduction bands.

Advanced Spectroscopic and Compositional Characterization of Cr2s3

Vibrational Spectroscopy

Vibrational spectroscopy is a key non-destructive technique for probing the structural properties of materials by analyzing the interaction of light with their molecular vibrations.

Raman spectroscopy is a powerful tool for characterizing the crystalline structure and phonon modes of Cr2S3. For the rhombohedral crystal structure of Cr2S3, group theory predicts a total of eight Raman active modes, comprising four A_g modes and four E_g modes. The A_g modes correspond to out-of-plane atomic vibrations, while the E_g modes represent in-plane vibrations.

Experimental studies on Cr2S3 films and nanoplates have successfully identified several of these characteristic Raman peaks. The spectra typically show distinguishable peaks at positions around 177 cm⁻¹, 255 cm⁻¹, 288 cm⁻¹, and 366 cm⁻¹. The peak near 251-255 cm⁻¹ is assigned to the in-plane E_g mode, whereas the peaks at approximately 175-177 cm⁻¹, 285-288 cm⁻¹, and 364-370 cm⁻¹ are attributed to the out-of-plane A_g modes.

Research has also revealed that the positions of these Raman peaks are sensitive to the thickness of the Cr2S3 material, a phenomenon crucial for the study of two-dimensional (2D) and ultrathin film applications. As the thickness of Cr2S3 flakes decreases, a noticeable blue shift (an increase in wavenumber) is observed for the primary Raman modes. For instance, studies on films with thicknesses ranging from 1.3 nm to 4.9 nm show a clear trend of peak positions shifting to higher frequencies as the material becomes thinner. This thickness-dependent shift is attributed to factors such as lattice strain and phonon confinement in ultrathin layers.

Table 1: Experimentally Observed Raman Active Modes for Cr2S3 This table presents typical Raman peak positions observed in various studies. Actual values may vary slightly based on experimental conditions, substrate, and material thickness.

Peak LabelApproximate Position (cm⁻¹)Vibrational ModeReference
P1~177A_g (out-of-plane)
P2~255E_g (in-plane)
P3~288A_g (out-of-plane)
P4~366A_g (out-of-plane)

Elemental Composition and Chemical State Analysis

Determining the elemental makeup and chemical oxidation states is fundamental to confirming the synthesis of pure, stoichiometric Cr2S3. Techniques like Energy Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) are indispensable for this purpose.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. It relies on the principle that each element has a unique atomic structure that produces a characteristic set of X-ray peaks when excited by an electron beam. EDS is often coupled with scanning electron microscopy (SEM) to generate elemental maps, which visualize the spatial distribution of constituent elements across a sample's surface.

In the characterization of chromium sulfide (B99878), EDS is employed to confirm the presence of chromium (Cr) and sulfur (S) and to determine their relative abundance. Analysis of Cr2S3 samples consistently shows peaks corresponding to both Cr and S. Quantitative analysis derived from the EDS spectra can estimate the atomic ratio of the elements. For example, studies on chromium sulfide films have reported a Cr/S atomic ratio of approximately 1:1.53, which is in close agreement with the stoichiometric 2:3 ratio in Cr2S3. This confirms the successful synthesis of the target compound and can also be used to assess the uniformity of elemental distribution.

Table 2: Elemental Composition of Cr2S3 via EDS

ElementTheoretical Atomic %Theoretical Weight %
Chromium (Cr)40.0%51.96%
Sulfur (S)60.0%48.04%

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Cr2S3, XPS is critical for verifying the oxidation state of chromium as Cr(III) and sulfur as S(2-), ensuring the chemical purity of the sample.

High-resolution XPS spectra are recorded for the core levels of the constituent elements.

Cr 2p Spectrum: The Cr 2p core level spectrum for Cr2S3 shows two spin-orbit split components, Cr 2p³/² and Cr 2p¹/². The binding energy of the Cr 2p³/² peak is characteristic of the Cr(III) oxidation state. In Cr2S3, the spectrum is well-resolved with component splittings of approximately 0.7-0.95 eV. The complex shape of the Cr 2p spectrum for Cr(III) compounds is due to multiplet splitting arising from the interaction between the core hole and unpaired valence electrons.

S 2p Spectrum: The S 2p spectrum also displays a doublet, S 2p³/² and S 2p¹/². For Cr2S3, this spectrum shows a narrow peak corresponding to the sulfide (S²⁻) state. The binding energy for the S 2p³/² peak in metal sulfides is typically found around 161.5 eV. The absence of peaks at higher binding energies (e.g., ~169 eV) would indicate the absence of sulfate (B86663) impurities on the surface.

By analyzing the positions and shapes of these peaks, XPS provides definitive evidence of the chemical bonding and purity of the Cr2S3 material.

Table 3: Typical XPS Binding Energies for Cr2S3 Binding energies can vary slightly depending on instrument calibration and charge referencing.

Core LevelComponentApproximate Binding Energy (eV)Chemical StateReference
Cr 2pCr 2p³/²~576.5Cr³⁺
S 2pS 2p³/²~161.5S²⁻

Surface Area and Porosity Measurements

The surface area and porosity of a material are critical physical properties that influence its performance in applications such as catalysis, energy storage, and sensing.

The Brunauer–Emmett–Teller (BET) theory is a widely used model for the physical adsorption of gas molecules on a solid surface and serves as the basis for the measurement of the specific surface area of materials. The analysis involves measuring the amount of an inert gas, typically nitrogen, adsorbed onto the material's surface at cryogenic temperatures (77 K) over a range of relative pressures.

By applying the BET equation to the resulting gas adsorption isotherm, the quantity of gas required to form a single molecular layer (a monolayer) on the surface can be calculated. From this monolayer capacity, the total specific surface area of the material is determined. For porous materials like Cr2S3, the BET method accounts for both the external surface area and the surface area within accessible pores, providing a comprehensive measure of the material's surface available for interaction. This characterization is vital for applications where a high surface-to-volume ratio is desirable. The technique can also provide information on pore volume and pore size distribution.

Catalytic Applications and Mechanistic Insights of Chromium Sulfide Cr2s3

Electrocatalysis

The application of chromium sulfide (B99878) in electrocatalysis is particularly promising in the context of water splitting, a key process for hydrogen production. The efficiency of water splitting is often hindered by the sluggish kinetics of the oxygen evolution reaction (OER) at the anode.

Chromium sulfide, particularly in its two-dimensional (2D) nonlayered nanosheet form, has demonstrated significant electrocatalytic activity towards the OER in alkaline environments. Research has shown that Cr₂S₃ can drive the OER at relatively low overpotentials, which is a crucial measure of a catalyst's efficiency. The overpotential is the additional potential required above the thermodynamic equilibrium potential to drive a reaction at a specific rate.

For Cr₂S₃ nanosheets, specific performance metrics have been reported, indicating its potential as an effective OER electrocatalyst. These catalysts have been shown to require an overpotential of 230 mV to achieve a current density of 10 mA cm⁻² and 300 mV to reach 30 mA cm⁻². nih.gov A lower overpotential at a given current density signifies a more efficient catalyst. The Tafel slope, which describes the relationship between the overpotential and the logarithm of the current density, is another important parameter for evaluating OER kinetics. For Cr₂S₃, a Tafel slope of 120 mV dec⁻¹ has been reported, suggesting favorable reaction kinetics. nih.gov

Interactive Data Table: OER Performance of Cr₂S₃

ParameterValueReference
Overpotential @ 10 mA cm⁻²230 mV nih.gov
Overpotential @ 30 mA cm⁻²300 mV nih.gov
Tafel Slope120 mV dec⁻¹ nih.gov

The enhanced OER performance of Cr₂S₃ is attributed to several key factors, primarily related to its unique structure and electronic properties.

One of the main reasons for its high activity is the presence of a large number of exposed active sites. nih.gov In 2D nonlayered Cr₂S₃ nanosheets, the intrinsic dangling bonds lead to the exposure of unsaturated active sites that are readily available for the electrochemical reaction. nih.gov The density of these active sites can be correlated with the electrochemical double-layer capacitance (Cdl), and studies have shown a higher Cdl for Cr₂S₃ compared to its oxide counterpart, chromium oxide (Cr₂O₃), indicating a greater number of active sites. nih.gov

Furthermore, the facilitation of electron transfer plays a crucial role. Metal sulfides, including Cr₂S₃, generally exhibit better intrinsic electrical conductivity and lower charge transfer resistance compared to their corresponding metal oxides. nih.gov This improved conductivity allows for more efficient electron transport from the catalyst surface to the electrode, which is essential for sustaining the high reaction rates required for efficient OER. The incorporation of Cr³⁺ ions with their t₂g³ eg⁰ electronic configuration is thought to contribute to this enhanced charge transfer capability.

Photocatalysis

Chromium sulfide also shows potential as a photocatalyst, capable of harnessing light energy to drive chemical reactions for environmental cleanup and energy production.

Cr₂S₃ nanoparticles have been investigated for the photocatalytic degradation of various organic pollutants, particularly synthetic dyes, under visible light irradiation. The photocatalytic activity of Cr₂S₃ is reported to be more pronounced in its nanoparticle form compared to the bulk material. This is a common phenomenon in photocatalysis, as nanoparticles offer a higher surface-area-to-volume ratio, providing more active sites for the reaction.

Research has demonstrated the effectiveness of Cr₂S₃ in degrading several cationic and anionic organic dyes, including:

Malachite Green (MG)

Methylene Blue (MB)

Rhodamine B (RhB)

Methyl Violet (MV)

Methyl Orange (MO)

The degradation process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), upon illumination of the photocatalyst. These ROS are powerful oxidizing agents that can break down the complex organic dye molecules into simpler, less harmful substances like carbon dioxide and water. mdpi.com

To enhance the efficiency of photocatalysts, they are often combined with other semiconductors to form heterojunctions. The S-scheme (step-scheme) heterojunction is an advanced concept that describes the charge transfer mechanism in certain composite photocatalysts. In an S-scheme heterojunction, photogenerated electrons and holes are effectively separated, with the electrons accumulating in the conduction band of the reduction photocatalyst and the holes in the valence band of the oxidation photocatalyst. nih.govresearchgate.net This charge separation mechanism preserves the strong redox ability of the charge carriers. nih.gov

While the S-scheme mechanism is a promising strategy for improving photocatalytic activity, there is a lack of specific studies detailing an S-scheme heterojunction involving Cr₂S₃ for the photodegradation of pollutants. Understanding the band alignment between Cr₂S₃ and a partner semiconductor is crucial for designing such a system. The band alignment determines the direction of charge carrier transfer at the interface of the heterojunction. whiterose.ac.ukresearchgate.netwhiterose.ac.ukuzh.charxiv.org However, detailed experimental or theoretical studies on the band alignment of Cr₂S₃ in such photocatalytic heterostructures for photodegradation are not widely reported in the current scientific literature.

Industrial Catalysis

Hydrodesulfurization Processes in Petroleum Refining

Chromium sulfide (Cr₂S₃) serves as a catalyst in the petrochemical industry, particularly in hydrodesulfurization (HDS) processes. nanorh.com HDS is a critical catalytic chemical process for removing sulfur from a wide range of petroleum products, including gasoline, jet fuel, and diesel fuel. wikipedia.orgcorrosionpedia.com The primary goal of this process is to reduce the emissions of sulfur dioxide (SO₂) that result from the combustion of these fuels. wikipedia.orgcorrosionpedia.com

The presence of sulfur compounds in fuels is problematic for several reasons. Not only do they produce SO₂ upon combustion, contributing to acid rain and air pollution, but they can also cause corrosion in engines and poison the noble metal catalysts (like platinum and rhenium) used in subsequent refining steps such as catalytic reforming. wikipedia.orgcorrosionpedia.com

In HDS units, Cr₂S₃ catalysts facilitate the reaction of organic sulfur compounds present in crude oil and natural gas with hydrogen. This reaction breaks the carbon-sulfur bonds, converting the sulfur into hydrogen sulfide (H₂S). nanorh.comwikipedia.org The resulting H₂S is then separated and can be converted into elemental sulfur or sulfuric acid, which are valuable industrial byproducts. wikipedia.org While catalysts based on cobalt-modified molybdenum disulfide are very common, chromium-based catalysts are also utilized in these refining processes. nanorh.comcorrosionpedia.com The effectiveness of the chromium sulfide catalyst is linked to its active phase, which is formed during a sulfidation process. jpn.org

Catalytic Decomposition of Sulfur-Containing Volatile Organic Compounds (e.g., CH₃SH)

Chromium sulfide catalysts are relevant in the decomposition of sulfur-containing volatile organic compounds (VOCs), such as methyl mercaptan (CH₃SH). Methyl mercaptan is a corrosive and odorous compound found in natural gas and generated in various industrial processes. mdpi.comresearchgate.net Its removal is essential to prevent corrosion in pipelines and storage equipment and to improve the quality of gas streams. mdpi.com

The catalytic decomposition of CH₃SH involves converting it into less harmful or more easily removable substances. Various metal oxides and sulfides have been investigated for this purpose. The process can lead to the formation of dimethyl sulfide (DMS) and dimethyl disulfide (DMDS) as byproducts. mdpi.com The catalytic reaction between methanol (B129727) and hydrogen sulfide is a key industrial method for producing methyl mercaptan, and catalysts are crucial for controlling the reaction's selectivity and preventing the formation of unwanted byproducts. irost.ir Research has shown that catalysts with strong aprotic acid sites, such as gamma-alumina (γ-Al₂O₃), are effective in the conversion of dimethyl sulfide to methyl mercaptan. osti.gov

The general mechanism for the catalytic decomposition of methyl mercaptan can proceed through several pathways, including direct decomposition into methane (B114726) and hydrogen sulfide or transformation into intermediates like dimethyl sulfide and dimethyl disulfide, which are then further broken down. researchgate.net The efficiency of these catalysts is often dependent on operating conditions such as temperature. mdpi.com

Catalyst Design and Optimization Strategies

Role of Cr₂S₃ as a Key Active Catalytic Phase

In chromium-based catalysts used for hydrodesulfurization, the chromium sulfide (Cr₂S₃) entity is considered a key active catalytic phase. jpn.org This active phase is typically formed through a sulfidation process, where a chromium oxide precursor (e.g., CrO₃) on a support material like alumina (B75360) is treated with a sulfur-containing agent, such as hydrogen sulfide (H₂S). jpn.org

Studies have shown that the sulfidation temperature plays a critical role in determining the nature of the resulting catalytic phase. jpn.org For instance, at certain temperatures, Cr₂S₃ entities are formed, which are catalytically active for HDS reactions. jpn.org The activity of these chromium sulfide catalysts has been compared to other common transition metal sulfides. While some early studies found the activity of unsupported Cr₂S₃ to be lower than molybdenum sulfide (MoS₂), other research has shown its activity to be comparable to MoS₂ and significant, though lower than tungsten sulfide (WS₂). jpn.org The catalytic activity is not solely dependent on the quantity of the active phase but also on its specific nature and the strength of the chromium-sulfur bonds. jpn.org

Catalyst PropertyDescriptionSource
Active Phase Cr₂S₃ entities formed during sulfidation. jpn.org
Formation Treatment of chromium oxide precursors with H₂S at elevated temperatures. jpn.org
Comparative Activity Activity has been reported as nearly reaching that of MoS₂ in some cases. jpn.org
Influencing Factor Sulfidation temperature critically affects the morphology of the catalytic phase. jpn.org

Influence of Nanostructure Morphology on Catalytic Activity

The catalytic activity of heterogeneous catalysts like chromium sulfide is profoundly influenced by their nanostructure morphology. mdpi.comresearchgate.net The design and fabrication of nanomaterials with controlled shapes and sizes are critical for achieving superior catalytic performance. mdpi.comnih.gov Different morphologies, such as nanoplates, nanorods, nanocubes, or more complex structures like microflowers, can exhibit vastly different catalytic efficiencies. mdpi.comresearchgate.net

This morphology-dependent activity stems from several key factors that are altered at the nanoscale:

Specific Surface Area: Nanostructures with higher surface areas generally expose more active sites to the reactants, leading to enhanced catalytic activity. mdpi.com For example, studies on cobalt oxide (Co₃O₄) nanostructures have shown that nanoplates with the largest specific surface area exhibit the highest catalytic activity. mdpi.comresearchgate.net

Defect Sites: The abundance of defect sites, such as edges, corners, and vacancies on the surface of a nanocrystal, can act as highly active catalytic centers. mdpi.com

Crystalline Facets: Different crystal planes of a material can have different atomic arrangements and, consequently, different catalytic activities. Controlling the morphology allows for the preferential exposure of highly active facets.

By engineering the nanostructure of Cr₂S₃, it is possible to optimize these properties to boost its performance in applications like hydrodesulfurization and VOC decomposition. mdpi.compurdue.edu

Nanostructure ParameterImpact on Catalytic Activity
Size Smaller nanoparticles often lead to higher activity per unit mass but can be prone to sintering. purdue.edu
Shape (e.g., nanoplates, nanorods) Determines the types of crystal facets exposed and can significantly alter reaction rate constants. mdpi.comresearchgate.net
Surface Area A larger surface area typically increases the number of available active sites. mdpi.com
Porosity Affects reactant and product transport to and from the active sites. mdpi.com

Doping and Composite Formation for Enhanced Catalytic Performance (e.g., Cr₂S₃-Bi₂O₃, Cr₂S₃-Fe₂S₃)

The catalytic performance of Cr₂S₃ can be significantly enhanced through doping or by forming composites with other materials. These strategies aim to improve intrinsic activity, stability, and efficiency by creating synergistic effects between the components.

Doping: Introducing foreign atoms (dopants) into the Cr₂S₃ lattice can modify its electronic structure, create defects, and alter its surface properties. This can lead to the formation of more active catalytic sites or improve the adsorption of reactant molecules. For example, doping bismuth oxide (Bi₂O₃) with magnesium has been shown to reduce crystallite size, decrease the bandgap, and create oxygen vacancies, all of which contribute to enhanced photocatalytic activity. mdpi.com Similarly, doping Bi₄Ti₃O₁₂ with sulfur enhances visible-light absorption and improves the separation of photogenerated electron-hole pairs, boosting its photocatalytic efficiency. researchgate.net Applying these principles, doping Cr₂S₃ could tailor its properties for specific catalytic reactions.

Composite Formation: Creating a composite material, such as Cr₂S₃-Bi₂O₃ or Cr₂S₃-Fe₂S₃, involves combining two or more distinct phases to leverage the properties of each.

Cr₂S₃-Bi₂O₃: In photocatalysis, combining different semiconductors can create heterojunctions that promote efficient charge separation, a critical factor for high activity. For instance, modifying Bi₂O₃ with chromium oxide has been shown to enhance hydrogen evolution in water splitting by suppressing the back reaction. scispace.com A Cr₂S₃-Bi₂O₃ composite could be designed to have an optimized band structure for improved photocatalytic performance in degrading pollutants.

Cr₂S₃-Fe₂S₃: Combining two different transition metal sulfides can lead to synergistic catalytic effects. Sub-nano metal clusters, such as Fe₂ supported on a substrate, have demonstrated unique and superior catalytic performance for certain oxidation reactions compared to single-atom or nanoparticle catalysts. bohrium.com A composite of chromium sulfide and iron sulfide could potentially offer enhanced activity in hydrodesulfurization by creating unique interfacial active sites that are more effective than either component alone.

Modification StrategyPotential Enhancement MechanismExample Principle
Doping Modification of electronic properties, creation of defect sites, improved reactant adsorption.Mg-doping in β-Bi₂O₃ enhances photocatalytic degradation and H₂ evolution. mdpi.com
Composite Formation Creation of heterojunctions for better charge separation, synergistic effects at the interface of the two phases.Cr₂O₃ modification of Pt/RuO₂:Bi₂O₃ enhances photocatalytic hydrogen evolution. scispace.com

Catalyst Stability and Sulfur Resistance

The long-term stability and resistance to poisons, particularly sulfur compounds, are critical parameters for the industrial viability of any catalyst. For chromium sulfide (Cr2S3), its inherent nature as a sulfide suggests a degree of tolerance to sulfur-rich environments, a characteristic feature of transition metal sulfide (TMS) catalysts. ifpenergiesnouvelles.fr

Catalyst Stability

Transition metal sulfides are generally recognized for their chemical stability in both acidic and alkaline environments, which is a key factor for their application in various chemical processes. mdpi.com The stability of TMS catalysts like Cr2S3 is attributed to the robust nature of the metal-sulfur bonds. ifpenergiesnouvelles.fr These catalysts emerged historically from the need to hydrogenate coal, a process carried out in a sulfur-rich environment where transition metals naturally form stable sulfide states. ifpenergiesnouvelles.fr

However, like all catalysts, Cr2S3 is susceptible to deactivation over time. The primary mechanisms of deactivation for catalysts can be categorized as chemical, mechanical, and thermal. youtube.com

Thermal Degradation (Sintering): Prolonged exposure to high temperatures can lead to the loss of active surface area through the growth of catalyst crystallites or the collapse of the support structure. This process, known as sintering, is a common cause of deactivation for many catalysts. youtube.com

Fouling: The deposition of carbonaceous materials (coke) or other residues on the catalyst surface can physically block active sites, leading to a decline in activity. youtube.com

Poisoning: The strong chemisorption of impurities onto the active sites can deactivate the catalyst. For many metal-based catalysts, sulfur compounds are notorious poisons. youtube.com

Sulfur Resistance

The key advantage of using a sulfide catalyst like Cr2S3 is its inherent resistance to sulfur poisoning. In many catalytic processes, such as hydrodesulfurization (HDS), the catalyst operates in an environment with a high partial pressure of hydrogen sulfide (H2S). researchgate.net Under these conditions, traditional metal catalysts would be quickly poisoned and deactivated by the strong adsorption of sulfur. youtube.com

Transition metal sulfide catalysts, however, are stable in the presence of sulfur. ifpenergiesnouvelles.fr Their catalytic activity is intrinsically linked to their sulfided state. The general principle for a good HDS catalyst is that the metal-sulfur bond strength should be optimal—not so strong that it becomes inert and not so weak that the catalyst is unstable. ifpenergiesnouvelles.fr

While specific data on the performance of Cr2S3 in the presence of varying sulfur concentrations is scarce, studies on related chromium oxides have demonstrated excellent resistance to sulfur poisoning. For example, Cr2O3 was found to not deactivate in the presence of SO2 during methane combustion, a result attributed to the absence of surface sulfate (B86663) formation. researchgate.net This suggests that chromium-based catalysts, in general, may possess a high tolerance to sulfur compounds.

The table below summarizes the general deactivation mechanisms and the expected performance of Cr2S3 based on the properties of transition metal sulfides.

Deactivation MechanismDescriptionRelevance to Cr2S3 (Expected)
Sintering Loss of surface area due to crystal growth at high temperatures.Possible at very high operating temperatures, but TMS are generally thermally stable.
Coking/Fouling Deposition of carbonaceous species on the catalyst surface.Dependent on the specific reaction and feedstock.
Poisoning Strong chemisorption of impurities on active sites.High resistance to sulfur poisoning is expected. Susceptibility to other poisons is reaction-dependent.

In-Situ DRIFTS for Reaction Pathway Elucidation

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful analytical technique used to study powdered samples and is particularly well-suited for investigating the surface chemistry of catalysts. acs.org It allows for the in-situ monitoring of adsorbed species on a catalyst's surface under reaction conditions, providing valuable insights into reaction mechanisms and pathways. rsc.org

Principles of In-Situ DRIFTS

In a typical in-situ DRIFTS experiment, the powdered catalyst is placed in a specialized cell that allows for heating and the controlled flow of reactant gases. An infrared beam is directed onto the sample, and the diffusely scattered light is collected and analyzed. The resulting spectrum contains information about the vibrational modes of molecules adsorbed on the catalyst surface. By recording spectra as a function of time, temperature, or gas composition, researchers can identify reaction intermediates, understand how reactants adsorb and transform, and elucidate the steps involved in the catalytic cycle. researchgate.net

Application to Sulfide Catalysts

While specific in-situ DRIFTS studies focusing exclusively on Cr2S3 are not widely available in published literature, the technique has been extensively applied to other transition metal sulfide catalysts, particularly in the field of hydrodesulfurization (HDS). These studies provide a framework for how Cr2S3 could be investigated.

For instance, DRIFTS studies on MoS2 and Co-promoted MoS2 catalysts have been instrumental in understanding the HDS of thiophene (B33073) and dibenzothiophene. nih.govethz.ch In these studies, CO is often used as a probe molecule to characterize the active sites on the sulfide surface. The adsorption of CO on different sites (e.g., edge vs. terrace sites of MoS2 crystallites) gives rise to distinct bands in the IR spectrum, allowing for the quantification and characterization of these sites. researchgate.netnih.gov

By introducing reactants like thiophene in the presence of H2, researchers can observe the formation of surface intermediates. For example, the adsorption of thiophene and the subsequent C-S bond cleavage steps can be monitored by observing changes in the vibrational bands corresponding to the reactant and potential intermediates. ethz.chnih.gov

Hypothetical DRIFTS Study on Cr2S3

A hypothetical in-situ DRIFTS study to elucidate a reaction pathway on a Cr2S3 catalyst, for example in a hydrogenation reaction, would involve the following steps:

Catalyst Pre-treatment: The Cr2S3 catalyst would be placed in the DRIFTS cell and pre-treated under an inert or reducing atmosphere at a specific temperature to clean the surface.

Adsorption of Reactants: One or more reactants (e.g., an unsaturated organic molecule and H2) would be introduced into the cell at a controlled temperature.

Spectral Monitoring: DRIFTS spectra would be collected over time as the reaction proceeds. Researchers would look for the disappearance of bands associated with the reactants and the appearance of new bands corresponding to adsorbed intermediates and products.

Use of Probe Molecules: Molecules like CO or NO could be used to titrate the number and nature of active sites on the Cr2S3 surface before and after the reaction.

The table below illustrates the type of information that could be obtained from such a study.

Wavenumber Range (cm⁻¹)Possible Adsorbed Species/Functional GroupMechanistic Insight
3100-3000C-H stretching (aromatic/unsaturated)Adsorption of unsaturated reactant
2980-2850C-H stretching (aliphatic)Formation of hydrogenated intermediates/products
2200-2000C≡O stretching (adsorbed CO)Characterization of active metal sites
1650-1500C=C stretchingAdsorption of unsaturated species
1500-1300C-H bendingIdentification of surface intermediates

Through such investigations, it would be possible to build a detailed picture of the reaction mechanism at the molecular level, identifying rate-determining steps and understanding how the structure of the Cr2S3 catalyst influences its activity and selectivity.

Electrochemical Energy Storage Applications of Chromium Sulfide Cr2s3

Supercapacitor Systems

In supercapacitor applications, Cr2S3 is valued for its ability to store and deliver energy rapidly. Researchers have explored various strategies, including the formation of composites and doping, to enhance its electrochemical performance.

The performance of chromium sulfide-based supercapacitors is often evaluated by their specific capacitance, which measures the charge stored per unit mass, and their energy density, indicating the amount of energy stored. A composite of reduced graphene oxide and chromium sulfide (B99878) nanoplates grown on nickel foam (rGO/Cr2S3/NF) has shown a high specific capacitance of 2563.12 F/g at a scan rate of 5 mV/s. researchgate.net This system also exhibited an energy density of 87.50 Wh/kg at a current density of 2.0 mA/cm². researchgate.net Another variation, a symmetric cell using this composite, demonstrated a specific capacitance of 94.45 F/g and an energy density of 6.43 Wh/kg at a current density of 0.05 A/g. researchgate.net

Doping chromium sulfide with other metals has also been an effective strategy. For instance, nickel-doped chromium sulfide (Ni-Cr2S3) nanoparticles have been synthesized and tested. researchgate.net Among different molar ratios of nickel to chromium, the Ni-Cr2S3 (2:1) electrode exhibited a specific capacitance of 187.53 F/g at a current density of 0.5 A/g. researchgate.netresearchgate.net A symmetric supercapacitor assembled with this material delivered a capacitance of 48.0 F/g at 1 A/g. researchgate.netresearchgate.net The energy density for this symmetric device was recorded at 6.66 Wh/kg. researchgate.netresearchgate.net

Interactive Data Table: Supercapacitor Performance of Cr2S3 and its Composites

Electrode MaterialSpecific Capacitance (F/g)Current/Scan RateEnergy Density (Wh/kg)Power Density (W/kg)
rGO/Cr2S3/NF2563.125 mV/s87.501607.14
rGO/Cr2S3/NF (Symmetric)94.450.05 A/g6.43351.25
Ni-Cr2S3 (2:1)187.530.5 A/g--
Ni-Cr2S3 (2:1) (Symmetric)48.01 A/g6.66499.5

The long-term stability of an electrode material is crucial for practical supercapacitor applications. The rGO/Cr2S3/NF nanocomposite demonstrated good stability over 1000 cycles, which is attributed to the excellent electrical conduction provided by the reduced graphene oxide between the porous nickel foam current collector and the Cr2S3. researchgate.net

For the doped materials, the Ni-Cr2S3 (2:1) electrode showed good operational stability with 93.31% capacitance retention over 5000 charge-discharge cycles. researchgate.netresearchgate.net The symmetric supercapacitor device (Ni-Cr2S3 (2:1)//Ni-Cr2S3 (2:1)) also exhibited excellent cycling performance, retaining 91.26% of its initial capacitance after 5000 cycles at a current density of 5 A/g, with a high coulombic efficiency of 99.74%. researchgate.netresearchgate.net

Interactive Data Table: Cycling Stability of Cr2S3-Based Supercapacitors

Electrode MaterialCapacitance Retention (%)Number of Cycles
rGO/Cr2S3/NFGood1000
Ni-Cr2S3 (2:1)93.315000
Ni-Cr2S3 (2:1) (Symmetric)91.265000

The incorporation of other materials with chromium sulfide has a significant impact on its supercapacitor performance. The use of reduced graphene oxide (rGO) in the rGO/Cr2S3/NF composite is effective in improving the electrochemical characteristics by enhancing electrical conductivity. researchgate.net Doping or mixing, as seen with Ni-Cr2S3, is another effective way to improve electrochemical performance. researchgate.net The Ni-Cr2S3 (2:1) composition, in particular, demonstrated a higher specific capacitance compared to other ratios. researchgate.netresearchgate.net These composites and doped materials leverage the synergistic effects between the components to achieve enhanced energy storage capabilities.

Lithium-Ion Battery Technology

Chromium sulfide is also being investigated as a high-capacity anode material for the next generation of lithium-ion batteries, moving beyond traditional graphite (B72142) anodes. und.eduund.edu Its application is primarily based on a conversion reaction mechanism.

Transition metal sulfides, including Cr2S3, are promising as high-capacity anode materials for lithium-ion batteries. und.eduund.edu Unlike intercalation materials where lithium ions are inserted into the host structure, conversion electrodes undergo a chemical transformation during the lithiation process. nih.gov In the case of Cr2S3, it acts as a conversion electrode where, during the first discharge cycle, the Cr2S3 material gradually disappears as lithium sulfide (Li2S) is formed. und.edu This conversion reaction allows for a higher storage capacity compared to conventional graphite anodes. und.eduund.edu

To understand the detailed mechanisms of the lithiation and delithiation processes in Cr2S3 electrodes, various analytical techniques have been employed. und.eduund.edu X-ray Photoelectron Spectroscopy (XPS) and X-ray Powder Diffraction (XRD) are used to analyze the chemical composition and structural changes of the electrode material at different stages of the charge-discharge cycle. und.edu

XRD studies performed on Cr2S3 electrodes at various stages of discharging have shown that the Cr2S3 phase gradually vanishes while a Li2S phase forms. und.edu This observation confirms the conversion reaction mechanism. und.edu XPS analysis has been instrumental in confirming the formation of a Solid Electrolyte Interface (SEI) layer and providing details about its chemical composition. und.edu These mechanistic studies are crucial for understanding and optimizing the performance of Cr2S3 as an anode material in lithium-ion batteries.

Fundamental Electrochemical Characterization Techniques

The evaluation of chromium sulfide (Cr2S3) as a viable material for electrochemical energy storage is contingent on a thorough understanding of its fundamental electrochemical properties. Techniques such as Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD) analysis, and Electrochemical Impedance Spectroscopy (EIS) are pivotal in elucidating the charge storage mechanisms, kinetics, and interfacial phenomena that govern the performance of Cr2S3-based electrodes.

Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge (GCD) Analyses

Cyclic Voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of an electroactive species. In the context of Cr2S3, CV curves reveal the potentials at which oxidation and reduction reactions occur, providing insight into the material's charge storage mechanism. The shape of the CV curve can indicate whether the charge storage is predominantly due to double-layer capacitance or Faradaic reactions (pseudocapacitance). For Cr2S3, the CV curves typically exhibit distinct redox peaks, suggesting a pseudocapacitive charge storage mechanism. researchgate.net The separation between the anodic and cathodic peaks can provide information about the reversibility of the redox reactions.

Galvanostatic Charge-Discharge analysis is another crucial technique for evaluating the performance of electrode materials. In a GCD test, the electrode is charged and discharged at a constant current, and the resulting potential is measured as a function of time. The shape of the GCD profile provides valuable information about the nature of the charge storage. A triangular and symmetric GCD curve is characteristic of an ideal capacitor with electric double-layer capacitance, while plateaus in the profile are indicative of Faradaic reactions, which is the case for pseudocapacitive materials like Cr2S3. researchgate.net

A study investigating chromium sulfide nanoparticles for supercapacitor applications reported a specific capacitance of 710.90 F/g at a current density of 3 mA/cm², with a corresponding energy density of 24.68 Wh/kg. researchgate.net The pseudocapacitive nature of the Cr2S3 electrode was confirmed by the presence of redox peaks in its CV curves. researchgate.net The specific capacitance of Cr2S3 as determined from CV curves was found to be 522.84 F/g at a scan rate of 5 mV/s. researchgate.net

Electrochemical Performance of Cr2S3 Nanoparticles
Parameter Value
Specific Capacitance (from GCD)710.90 F/g at 3 mA/cm²
Energy Density24.68 Wh/kg
Specific Capacitance (from CV)522.84 F/g at 5 mV/s

This table presents the electrochemical performance metrics of chromium sulfide nanoparticles as reported in a study on their application in supercapacitors. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance

Electrochemical Impedance Spectroscopy is a non-destructive technique that provides detailed information about the resistive and capacitive elements within an electrochemical system. By applying a small amplitude AC voltage over a wide range of frequencies, an impedance spectrum, often visualized as a Nyquist plot, is obtained. The Nyquist plot for a typical electrode material consists of a semicircle in the high-frequency region and a straight line in the low-frequency region.

The diameter of the semicircle in the high-frequency region of the Nyquist plot corresponds to the charge transfer resistance (Rct). princeton.educhemijournal.com The Rct value is a measure of the opposition to the flow of charge at the electrode-electrolyte interface and is a critical parameter in determining the rate capability of an electrode material. A smaller Rct value indicates faster charge transfer kinetics and, consequently, better high-power performance.

In a study on 2D nonlayered Cr2S3 nanosheets for electrocatalytic applications, EIS analysis was employed to evaluate the charge transfer resistance. The Rct value for the sulfurized Cr2S3 product was found to be 35.2 Ω, which was significantly lower than its oxide counterparts. princeton.edu This lower charge transfer resistance suggests more facile kinetics for electrochemical reactions at the Cr2S3 surface. princeton.edu

EIS Parameter for Cr2S3 Nanosheets
Parameter Value
Charge Transfer Resistance (Rct)35.2 Ω

This table shows the charge transfer resistance of 2D nonlayered Cr2S3 nanosheets as determined by Electrochemical Impedance Spectroscopy. princeton.edu

Relationship between Surface Morphology, Electronic Conductivity, and Electrochemical Behavior

Electronic conductivity is another key factor that governs the electrochemical performance of electrode materials. nih.gov Higher electronic conductivity allows for efficient electron transport within the electrode, which is essential for achieving high rate capabilities. Transition metal sulfides, in general, are known to have relatively higher electronic conductivity compared to their corresponding oxides, which is advantageous for energy storage applications. researchgate.net

Computational Modeling and Simulation of Chromium Sulfide Cr2s3 Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and analyze the properties of Cr₂S₃ and related materials.

DFT calculations are instrumental in characterizing the electronic nature of Cr₂S₃, predicting whether it behaves as a metal, semiconductor, or insulator. Theoretical calculations have suggested that Cr₂S₃ is a narrow-gap semiconductor. researchgate.net The predicted band gap values for bulk Cr₂S₃ are approximately 0.33 eV and 0.45 eV. researchgate.netresearchgate.net For two-dimensional (2D) Cr₂S₃, DFT calculations also predict a semiconducting nature, as illustrated by its calculated band structure. researchgate.net These theoretical predictions are crucial for interpreting experimental results and for identifying potential applications in electronics and optoelectronics. researchgate.netresearchgate.net The accuracy of band gap calculations using DFT can be influenced by the choice of exchange-correlation functional. aps.org

Predicted Band Gaps of Cr₂S₃ from DFT Calculations
Material FormPredicted Band Gap (eV)Reference
Bulk0.33 researchgate.netresearchgate.net
Bulk0.45 researchgate.netresearchgate.net
2D MonolayerSemiconducting researchgate.net

DFT is employed to simulate and refine the crystal structure of Cr₂S₃, providing detailed information about atomic positions, bond lengths, and lattice parameters. For instance, the rhombohedral form of Cr₂S₃ crystallizes in the R-3 space group. researchgate.net DFT simulations can determine the coordinates of the inequivalent Cr³⁺ and S²⁻ sites within the crystal lattice. In one such structure, Cr³⁺ ions are bonded to six S²⁻ atoms, forming CrS₆ octahedra with varying degrees of corner, edge, and face sharing. The calculated Cr-S bond lengths in these simulations are typically in the range of 2.39 to 2.43 Å.

Another computationally identified phase of Cr₂S₃ crystallizes in the trigonal P3 space group, featuring multiple inequivalent Cr³⁺ and S²⁻ sites and complex bonding environments. These simulations provide a foundational understanding of the material's structural stability and have been validated against experimental data.

Simulated Crystallographic Data for Rhombohedral Cr₂S₃ (Space Group: R-3)
ParameterValue
Space GroupR-3
Cr³⁺ Site 1 Bonded to6 x S²⁻
Cr-S Bond Lengths (Site 1)2.39 Å (3x), 2.43 Å (3x)
Cr³⁺ Site 2 Bonded to6 x S²⁻
Cr-S Bond Lengths (Site 2)2.42 Å (6x)
Cr³⁺ Site 3 Bonded to6 x S²⁻
Cr-S Bond Lengths (Site 3)2.41 Å (6x)

DFT calculations are crucial for understanding the complex magnetic behavior of Cr₂S₃. Studies have investigated the magnetic ground state of rhombohedral Cr₂S₃, revealing that strong electronic correlations are necessary to accurately model its semiconducting and magnetic properties. researchgate.net DFT simulations have successfully shown that a compensated ferrimagnetic ground state can be obtained for this material. researchgate.net In 2D Cr₂S₃ nanosheets, ferrimagnetic ordering has also been observed. researchgate.net

The magnetic anisotropy, which dictates the preferred orientation of magnetization, is determined by spin-orbit coupling and is a key parameter for applications in spintronics and data storage. aps.orgarxiv.org DFT calculations can quantify the magnetocrystalline anisotropy energy (MAE), which is the energy difference between different magnetization directions. aps.orgarxiv.org For Cr-based 2D materials, it has been shown that surface modifications can influence the magnetic ground state. arxiv.org

Calculated Magnetic Properties of Rhombohedral Cr₂S₃
PropertyFindingComputational Method
Magnetic Ground StateCompensated FerrimagneticDFT+U
Magnetic Moment (Cr atom)~2.92 µBDFT+U (AF1 configuration)
Magnetic Ordering (2D Nanosheets)FerrimagneticExperimental/Theoretical agreement

DFT simulations are a powerful tool for investigating surface phenomena, such as the adsorption of molecules and reaction mechanisms. By modeling the interaction of various chemical species with the surfaces of Cr₂S₃, researchers can predict adsorption energies, identify the most stable adsorption sites, and elucidate reaction pathways at an atomic level. utpl.edu.ecmdpi.comresearchgate.net

For example, in related systems like α-Cr₂O₃ and α-Fe₂O₃, DFT has been used to study the adsorption of molecules like hydrogen sulfide (B99878) (H₂S). utpl.edu.ecmdpi.com These studies reveal that adsorption can be either molecular or dissociative, with the latter often being energetically more favorable. utpl.edu.ecmdpi.com The calculations can determine adsorption geometries, energies, and the resulting changes in electronic and magnetic properties. utpl.edu.ec Such computational insights are vital for applications in catalysis, sensing, and corrosion prevention, providing a theoretical basis for understanding how Cr₂S₃ surfaces interact with their environment. mdpi.com

The application of mechanical strain provides a mechanism for tuning the physical properties of materials. DFT simulations are widely used to study the effects of strain on the electronic and magnetic properties of 2D materials, including those related to Cr₂S₃. researchgate.netnih.gov Theoretical calculations have predicted that strain can be used to tune the band properties and magnetic interactions in Cr₂S₃. researchgate.net

Studies on similar Cr-based 2D materials have shown that both compressive and tensile strain can significantly alter the electronic band gap and magnetic moments. nih.govresearchgate.net For instance, applying strain can induce transitions between ferromagnetic and antiferromagnetic states and modify the localization of Cr-3d orbitals, which are the primary source of magnetism. researchgate.net The magnetic moment of chromium atoms can be systematically increased by applying tensile strain. nih.gov These strain-dependent studies highlight the potential for designing Cr₂S₃-based devices with tunable functionalities for spintronic and straintronic applications. nih.govnih.gov

Predicted Effects of Strain on Cr-Based 2D Materials from DFT Studies
Type of StrainEffect on Electronic PropertiesEffect on Magnetic Properties
CompressiveDecreases band gapEnhances magnetic moment
TensileCan induce direct-to-indirect band gap transitionIncreases magnetic moment; can induce phase transitions (FM to AFM)
BiaxialModulates band gapCan alter magnetic ordering

Advanced Computational Techniques

While DFT is a powerful and widely used method, it relies on approximations that can sometimes limit its accuracy, particularly for systems with strong electronic correlations. cam.ac.uk To overcome these limitations, more advanced computational techniques are employed to provide a more precise description of materials like Cr₂S₃.

GW Approximation: The GW approximation is a method within many-body perturbation theory used to calculate the self-energy of a system more accurately than standard DFT. wikipedia.orgyoutube.com It is particularly effective for predicting quasiparticle energies and electronic band gaps with higher fidelity. researchgate.netarxiv.org For chromium trihalides, which are structurally and electronically similar to Cr₂S₃, methods like the quasiparticle self-consistent GW (QSGW) approximation have been used to explore their electronic band structures, providing results that can significantly differ from standard DFT predictions. researchgate.netaps.orgru.nl

Quantum Monte Carlo (QMC): Quantum Monte Carlo methods are a class of stochastic techniques that can provide highly accurate solutions to the many-body Schrödinger equation. wikipedia.org Methods like Diffusion Monte Carlo (DMC) are used to compute the ground state energy and other properties of complex systems with high precision. nist.govaps.org QMC can serve as a benchmark for other methods and is particularly useful for systems where electron correlation effects are dominant, offering a way to go beyond the approximations inherent in DFT. cam.ac.ukwikipedia.org These advanced methods, though computationally more demanding, are crucial for achieving a definitive understanding of the complex physics governing materials like chromium sulfide.

Real-Time Time-Dependent Density Functional Theory (rt-TDDFT) for Dynamic Responses

Real-Time Time-Dependent Density Functional Theory (rt-TDDFT) is a powerful first-principles computational method for modeling the time-dependent electronic properties of complex chemical systems. Unlike the more common linear-response TDDFT, which operates in the frequency domain to calculate excitation energies, rt-TDDFT directly simulates the evolution of the electronic wavefunction in real time in response to an external stimulus, such as a laser pulse. This approach is particularly well-suited for investigating non-linear phenomena and ultrafast electron dynamics on attosecond to femtosecond timescales.

The core of the rt-TDDFT method involves solving the time-dependent Kohn-Sham equations. The simulation typically begins with the ground-state electron density of the system, which is then propagated forward in time under the influence of a time-varying electric field. By tracking the time-dependent dipole moment, one can obtain the absorption spectrum by Fourier transform. This method can also be used to simulate more complex dynamic responses, including charge transfer dynamics and the electronic response to strong laser fields.

While specific rt-TDDFT studies on chromium sulfide (Cr₂S₃) are not extensively documented in the literature, the methodology holds significant potential for this material. For instance, rt-TDDFT could be employed to simulate and understand the photo-induced charge transfer dynamics in Cr₂S₃ nanostructures, which is crucial for its potential applications in photocatalysis and optoelectronics. Furthermore, it could predict non-linear optical properties and the behavior of electrons under intense laser irradiation. The table below outlines the key steps and potential applications of rt-TDDFT for Cr₂S₃.

rt-TDDFT Simulation Step Description Potential Application for Cr₂S₃
1. Ground-State Calculation Obtain the initial electronic ground state of the Cr₂S₃ system using standard DFT.Determine the fundamental electronic configuration and band structure.
2. Application of External Field Introduce a time-dependent electric field (e.g., a laser pulse) to perturb the system.Simulate the interaction of Cr₂S₃ with light.
3. Time Propagation Solve the time-dependent Kohn-Sham equations to evolve the electronic wavefunction over time.Model the ultrafast electron dynamics following photoexcitation.
4. Analysis of Observables Calculate time-dependent properties such as the dipole moment, charge density, and currents.Predict absorption spectra, non-linear optical responses, and charge transfer processes.

Ab Initio Approaches Beyond DFT for Electronic Structure

While Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of materials, it relies on approximations for the exchange-correlation functional, which can sometimes fail to accurately describe systems with strong electron correlation, such as those containing transition metals like chromium. For a more precise understanding of the electronic properties of Cr₂S₃, more advanced ab initio methods are necessary.

Ab initio approaches, such as the GW approximation and the Bethe-Salpeter equation (BSE), provide a more rigorous theoretical framework for calculating excited-state properties. The GW approximation is a many-body perturbation theory approach that offers a more accurate determination of the quasiparticle bandgap compared to standard DFT. The BSE, which is solved on top of a GW calculation, can then be used to compute optical properties, including the effects of electron-hole interactions (excitons).

Studies on related chromium compounds, such as chromium trihalides, have demonstrated the importance of these beyond-DFT methods. For instance, the quasiparticle self-consistent GW (QSGW) approximation has been shown to provide a more accurate description of the electronic band structure and bandgaps of these materials compared to standard DFT.

For Cr₂S₃, applying these advanced methods could lead to a more accurate prediction of its electronic and optical properties. This is particularly important for 2D Cr₂S₃, where quantum confinement effects can enhance electron correlation. A more precise determination of the bandgap and excitonic effects is crucial for evaluating its potential in electronic and optoelectronic devices. The table below summarizes some key ab initio methods beyond DFT and their relevance to Cr₂S₃.

Method Description Advantage for Cr₂S₃
Hartree-Fock (HF) A fundamental ab initio method that exactly calculates the exchange energy but neglects electron correlation.Provides a baseline for more advanced correlation methods.
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that includes electron correlation effects through perturbation theory.Improves upon the HF description of electron correlation.
Coupled Cluster (CC) A highly accurate post-Hartree-Fock method for including electron correlation.Considered the "gold standard" for molecular systems, but computationally expensive for solids.
GW Approximation A many-body perturbation theory approach for calculating quasiparticle energies and bandgaps.Provides more accurate bandgaps than standard DFT, which is crucial for semiconductor applications.
Bethe-Salpeter Equation (BSE) Solved on top of a GW calculation to include electron-hole interactions (excitons) in the calculation of optical spectra.Allows for accurate prediction of optical absorption, including excitonic peaks.

Multiphysics and Microstructure-Resolved Continuum Models for Energy Devices

To bridge the gap between the atomistic understanding of Cr₂S₃ and its performance in real-world energy devices, multiphysics and microstructure-resolved continuum models are employed. These models operate at a larger length scale than ab initio methods and are designed to simulate the complex interplay of various physical phenomena that govern device performance.

Multiphysics models simultaneously solve coupled equations describing different physical processes, such as charge transport, heat transfer, fluid dynamics, and chemical reactions. For example, in a battery application, a multiphysics model would couple the electrochemical reactions at the Cr₂S₃ electrode with ion diffusion in the electrolyte and heat generation within the cell. This holistic approach is essential for predicting battery performance, efficiency, and safety under various operating conditions.

Microstructure-resolved continuum models take this a step further by incorporating the detailed microstructure of the material, which can be obtained from experimental techniques like X-ray tomography or virtually generated. For a Cr₂S₃ electrode, this would involve modeling the porous structure, the distribution of active material, and the interface with the electrolyte. By resolving the microstructure, these models can provide insights into how factors like porosity and particle size affect device performance.

While specific multiphysics models for Cr₂S₃-based energy devices are still in the early stages of development, the general framework is well-established for other battery and energy storage materials. The application of these models to Cr₂S₃ will be crucial for optimizing its performance in next-generation energy technologies. The table below outlines the key components of such models.

Model Component Physical Phenomenon Relevance to Cr₂S₃-based Devices
Electrochemical Model Charge transfer kinetics, electrochemical reactions.Simulates the lithiation/delithiation process in a Cr₂S₃ battery electrode.
Transport Model Ion and electron transport in the electrode and electrolyte.Determines the rate capability and internal resistance of the device.
Thermal Model Heat generation, dissipation, and transport.Predicts temperature distribution and manages thermal safety.
Mechanical Model Stress and strain evolution due to volume changes during cycling.Assesses the mechanical integrity and long-term stability of the electrode.
Microstructure Representation Porosity, tortuosity, particle size distribution.Links the material's structure to its macroscopic performance.

Validation and Comparison of Computational Results with Experimental Data

A critical aspect of computational modeling is the validation of theoretical predictions against experimental results. This comparison is essential to ensure the accuracy and predictive power of the computational models. For chromium sulfide, this involves comparing calculated properties with data obtained from various experimental characterization techniques.

First-principles calculations, primarily using DFT, have been employed to investigate the structural and electronic properties of Cr₂S₃, particularly in its two-dimensional form. researchgate.net These theoretical studies provide predictions for lattice parameters, bond lengths, and electronic band structures. These calculated values can be directly compared with experimental measurements. For example, the atomic structure of synthesized 2D Cr₂S₃ can be characterized using techniques like scanning tunneling microscopy (STM) and transmission electron microscopy (TEM), providing a direct visual comparison with the computationally predicted atomic arrangement. researchgate.netacs.org Similarly, X-ray diffraction (XRD) and Raman spectroscopy can provide data on the crystal structure and vibrational modes, which can be compared with calculated XRD patterns and phonon spectra. researchgate.net

The electronic properties predicted by computational models, such as the bandgap and density of states, can be validated against experimental spectroscopic measurements. researchgate.net For instance, the bandgap of Cr₂S₃ thin films has been experimentally determined from optical absorption measurements. researchgate.net These experimental values serve as a crucial benchmark for the accuracy of the computational methods used. Discrepancies between theoretical and experimental results can often point to the need for more advanced computational approaches, such as the "beyond DFT" methods discussed earlier, or can highlight the influence of experimental conditions not accounted for in the ideal theoretical models.

The interplay between theory and experiment is a synergistic one. Computational models can help interpret complex experimental data, while experimental results provide the necessary feedback to refine and improve the theoretical models. This iterative process is fundamental to advancing our understanding of materials like Cr₂S₃ and accelerating the development of new technologies based on them.

Calculated Property Experimental Technique Comparison and Validation
Atomic Structure (Lattice Parameters, Bond Lengths) Scanning Tunneling Microscopy (STM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD)Direct comparison of the predicted atomic arrangement and crystal structure with experimental images and diffraction patterns. researchgate.netacs.orgresearchgate.net
Electronic Bandgap UV-Visible Spectroscopy, Photoluminescence SpectroscopyComparison of the calculated bandgap with the optically measured bandgap. researchgate.net
Vibrational Frequencies Raman Spectroscopy, Infrared (IR) SpectroscopyValidation of calculated phonon modes against experimentally measured vibrational spectra. researchgate.net
Magnetic Properties Superconducting Quantum Interference Device (SQUID), Vibrating Sample Magnetometer (VSM)Comparison of predicted magnetic ordering and magnetic moments with experimental magnetic measurements. researchgate.net
Electrochemical Performance Galvanostatic Cycling, Cyclic VoltammetryValidation of predicted voltage profiles and capacity in battery models against experimental electrochemical testing. und.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.